4-Fluoro-2-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJBXDCXYMCCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382203 | |
| Record name | 4-Fluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179899-07-1 | |
| Record name | B-(4-Fluoro-2-methoxyphenyl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179899071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | B-(4-Fluoro-2-methoxyphenyl)boronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX7R999XR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoro-2-methoxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
CAS Number: 179899-07-1[1]
This technical guide provides an in-depth overview of 4-Fluoro-2-methoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and insights into its role in the synthesis of modulators for key biological signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 179899-07-1 | [1] |
| Molecular Formula | C₇H₈BFO₃ | [1] |
| Molecular Weight | 169.95 g/mol | [1] |
| Melting Point | 131-136 °C | [1] |
| Assay | ≥95% | [1] |
| InChI Key | ADJBXDCXYMCCAD-UHFFFAOYSA-N | [1] |
| SMILES String | COc1cc(F)ccc1B(O)O | [1] |
Synthesis
A general approach for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. For this compound, a plausible synthetic route would start from 1-bromo-4-fluoro-2-methoxybenzene.
Below is a conceptual workflow for its synthesis.
References
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Fluoro-2-methoxyphenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the development of novel pharmaceuticals and complex organic molecules.[1] This document outlines its key physical characteristics, provides generalized experimental protocols for their determination, and includes a visualization of a key reaction pathway where it is utilized.
Core Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be treated as estimates.
| Property | Value | Source |
| Molecular Formula | C₇H₈BFO₃ | [2] |
| Molecular Weight | 169.95 g/mol | [2] |
| Melting Point | 131-136 °C (literature) | [2] |
| Boiling Point | Predicted: Not available | |
| Density | Predicted: Not available | |
| pKa | Predicted: Not available | |
| Appearance | Powder | [2] |
| CAS Number | 179899-07-1 | [2] |
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Safety Precautions :
-
Causes skin irritation and serious eye irritation.[3]
-
May cause respiratory irritation.[3]
-
It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound.[3]
-
Work in a well-ventilated area to avoid inhalation of dust.[3]
Handling and Storage :
-
The compound is stable under recommended storage conditions.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Refrigeration is recommended.[3]
-
Incompatible with strong oxidizing agents.[3]
Experimental Protocols
The following are generalized experimental protocols for determining the key physical properties of arylboronic acids. These methods are representative and may require optimization for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the boronic acid.
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
-
The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in units such as g/L or mol/L.
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
4-Fluoro-2-methoxyphenylboronic acid molecular weight
An In-depth Technical Guide to 4-Fluoro-2-methoxyphenylboronic Acid
Core Compound Overview
This compound is a versatile organoboron compound extensively utilized as a key building block in organic synthesis and medicinal chemistry. Its structural features, a fluorine atom and a methoxy group on the phenyl ring, impart unique reactivity and selectivity, making it a valuable reagent in the synthesis of complex organic molecules. This compound is particularly prominent in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Its stability and compatibility with a wide range of reaction conditions make it an essential intermediate for researchers in pharmaceutical development, agrochemicals, and materials science.
Physicochemical Properties
The quantitative and qualitative properties of this compound are summarized below. These data are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 169.95 g/mol | |
| Molecular Formula | C₇H₈BFO₃ | |
| CAS Number | 179899-07-1 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 131-136 °C | |
| Purity | ≥95% | |
| InChI Key | ADJBXDCXYMCCAD-UHFFFAOYSA-N | |
| SMILES String | COc1cc(F)ccc1B(O)O | |
| Storage Conditions | Store at room temperature | |
| Solubility | Soluble in common organic solvents | |
| Hazard Classifications | Acute Toxicity (Oral), Eye Irritation |
Key Applications in Research and Development
This compound serves as a crucial intermediate in several advanced scientific fields:
-
Pharmaceutical Development : It is a fundamental building block in the synthesis of novel pharmaceutical agents, particularly in the development of anti-cancer drugs and inhibitors for enzymes like GSK-3β. Its structure is incorporated into molecules designed as antagonists for receptors such as the NR2B subtype of the NMDA receptor and CB1 receptors.
-
Organic Synthesis : The compound is a premier reactant for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and agrochemicals.
-
Materials Science : Its unique electronic properties are leveraged in the creation of advanced materials, including novel polymers and sensors.
Experimental Protocols
General Protocol for the Synthesis of Arylboronic Acids via Grignard Reaction
This protocol outlines a general, well-established method for the synthesis of arylboronic acids, such as this compound, starting from an appropriate aryl halide. This method is adapted from standard organic synthesis procedures for similar compounds.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-fluoro-2-methoxybenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Aqueous acid (e.g., 1M HCl)
-
Iodine crystal (as initiator)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is charged with magnesium turnings under an inert atmosphere. A small crystal of iodine is added. A solution of the aryl bromide in anhydrous ether/THF is added dropwise to initiate the reaction, which is maintained at a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure full formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask, trimethyl borate is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. The prepared Grignard reagent is then transferred to this solution via cannula.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then quenched by the slow addition of aqueous acid at 0 °C.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude arylboronic acid is then purified by recrystallization or column chromatography to yield the final product.
Visualizing the Workflow: Synthesis of this compound
The following diagram illustrates a logical workflow for the synthesis of the title compound.
Caption: General workflow for the synthesis of an arylboronic acid.
Protocol for Suzuki-Miyaura Cross-Coupling
This compound is an exemplary nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This protocol provides a general procedure for its use in forming a biaryl product.
Materials:
-
This compound
-
Aryl halide or triflate (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst/ligand (0.5-5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: The mixture is heated (typically between 80-120 °C) and stirred for a period of 2-24 hours. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or saturated aqueous ammonium chloride.
-
Isolation: The organic layer is separated, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl product.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Technical Guide to 4-Fluoro-2-methoxyphenylboronic Acid
Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxyphenylboronic acid, a versatile arylboronic acid crucial in modern organic synthesis and drug discovery. The document details the compound's structure, physicochemical properties, and primary applications, with a significant focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, reaction mechanisms, and safety information are provided to support researchers, scientists, and drug development professionals in its practical application.
Introduction
This compound is a specialized organic compound that serves as a critical building block in synthetic chemistry.[1] Its structure, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts unique electronic properties that enhance reactivity and selectivity in various chemical transformations.[1] It is most prominently utilized as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[1] This reaction is instrumental in the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide offers an in-depth look at its properties, applications, and the methodologies for its use.
Compound Profile and Structure
This compound is an aromatic boronic acid. The fluorine and methoxy substituents modify the electronic nature of the aromatic ring, influencing its reactivity in cross-coupling reactions. Its stability and compatibility with a wide range of reaction conditions make it a preferred reagent in both academic and industrial research.[1]
Chemical Structure:
The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 1, a methoxy group [-OCH₃] at position 2, and a fluorine atom [-F] at position 4.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 179899-07-1 | [1] |
| Molecular Formula | C₇H₈BFO₃ | [1] |
| Molecular Weight | 169.95 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 131-136 °C | |
| Purity | ≥95% | |
| SMILES String | COc1cc(F)ccc1B(O)O | |
| InChI Key | ADJBXDCXYMCCAD-UHFFFAOYSA-N |
Key Applications in Research and Development
The utility of this compound extends across several scientific disciplines due to its capacity to introduce a fluorinated methoxyphenyl moiety into larger molecules.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of biologically active molecules and drug candidates.[1][3] It has been used as a precursor for synthesizing GSK-3β inhibitors, NR2B subtype NMDA receptor antagonists with antidepressant activity, and dual modulators for inflammation and bone loss. The presence of fluorine can enhance metabolic stability and binding affinity of the final drug product.
-
Organic Synthesis: Its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[1] This reaction is fundamental for constructing the carbon skeleton of numerous complex organic molecules.
-
Materials Science: The boron functionality allows for its incorporation into novel polymeric structures and advanced materials, including sensors and coatings.[1][4]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between an organoboron compound (like this compound) and an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6]
Mechanism Overview
The reaction proceeds via a well-established catalytic cycle involving three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled to form the new C-C bond, and the Pd(0) catalyst is regenerated, completing the cycle.[7][8]
Detailed Experimental Protocol
This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Equipment:
-
Reagents: this compound, Aryl bromide, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Anhydrous solvent (e.g., 1,4-dioxane/water mixture).
-
Equipment: Round-bottom flask or pressure vessel, reflux condenser, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification, TLC or LC-MS for monitoring.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-2.5 eq).[9]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[8] Add the palladium catalyst (0.01-0.05 eq) to the mixture.[9]
-
Heating: Fit the flask with a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8][9]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the final product.[9]
Safety and Handling
Proper handling of this compound is essential for laboratory safety. Users should consult the Safety Data Sheet (SDS) before use.[10]
| Safety Aspect | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. | |
| Hazards | May cause skin and eye irritation. Avoid inhalation of dust. | [10] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. | [10][11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature. | [1][10] |
| Incompatible Materials | Strong oxidizing agents. | [10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [10] |
Conclusion
This compound stands out as a highly valuable and versatile reagent in organic chemistry. Its primary role in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex molecular architectures essential for drug discovery, agrochemical development, and materials science. The unique substitution pattern on the phenyl ring provides chemists with a tool to fine-tune the properties of target molecules. With established protocols and a clear understanding of its reactivity, this compound will continue to be a staple in synthetic laboratories aiming to innovate at the molecular level.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-2-methoxyphenylboronic acid is a valuable synthetic intermediate, primarily utilized as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.[1] Its structural motifs are prevalent in medicinal chemistry and materials science, making access to efficient and scalable synthetic routes a critical objective for researchers. This guide provides a detailed overview of the primary synthesis routes, complete with experimental protocols, quantitative data, and process diagrams to facilitate its preparation in a laboratory setting. The compound's utility is highlighted by its application in the synthesis of GSK-3β inhibitors, NMDA receptor antagonists, and other biologically active molecules.
Primary Synthesis Route: Directed Ortho-Metalation (DoM) of 3-Fluoroanisole
The most common and regioselective method for synthesizing this compound involves the directed ortho-metalation (DoM) of 3-fluoroanisole. In this pathway, the methoxy group acts as a powerful directing group, facilitating the deprotonation of the adjacent C2 position by a strong organolithium base. The resulting aryllithium intermediate is then trapped with an electrophilic boron source to yield the desired boronic acid after hydrolysis.
Reaction Pathway: Directed Ortho-Metalation
Caption: Directed ortho-metalation synthesis pathway.
Experimental Protocol: Lithiation-Borylation
This protocol is adapted from procedures for structurally similar compounds.[2][3] Researchers should perform initial small-scale trials to optimize conditions.
Materials and Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Thermocouple temperature probe
-
Nitrogen or Argon inlet
-
Syringe pump
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Starting Material: 3-Fluoroanisole
-
Reagents: n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M), Trimethyl borate (B(OMe)₃), Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Workup: Aqueous Hydrochloric acid (HCl), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add 3-fluoroanisole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 - 1.3 eq) dropwise via syringe pump, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: Add trimethyl borate (1.2 - 1.5 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield the final product.
Data Summary: Directed Ortho-Metalation Route
The following table summarizes typical reaction parameters for the synthesis of substituted phenylboronic acids via lithiation-borylation, based on analogous preparations.[2][3][4]
| Parameter | Value/Condition | Source |
| Starting Material | 2-Chloro-6-fluoroanisole | [2][3] |
| Base | n-Butyllithium (n-BuLi) | [2][3] |
| Solvent | DME or THF | [2][3] |
| Lithiation Temp. | -70 to -78 °C | [2][3] |
| Borylating Agent | Trimethyl borate (B(OMe)₃) | [2][3] |
| Quenching Agent | Aqueous HCl or NaOH then HCl | [2][3] |
| Reported Yield | 80% - 93% | [2][3] |
Alternative Route: Grignard Reaction
An alternative approach involves the formation of a Grignard reagent from a corresponding aryl halide, followed by reaction with a borate ester. This method is contingent on the availability of a suitable starting material, such as 1-bromo-4-fluoro-2-methoxybenzene.
Reaction Pathway: Grignard Formation and Borylation
Caption: Grignard-based synthesis pathway.
Experimental Protocol: Grignard Route
This is a general protocol for the synthesis of arylboronic acids via a Grignard reagent.[5][6]
Materials and Equipment:
-
Three-neck round-bottom flask with condenser, flame-dried
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Starting Material: 1-Bromo-4-fluoro-2-methoxybenzene
-
Reagents: Triisopropyl borate (B(O-iPr)₃), Anhydrous Tetrahydrofuran (THF)
-
Workup: Aqueous HCl, Diethyl ether or Ethyl Acetate, Brine, Anhydrous MgSO₄
Procedure:
-
Grignard Formation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried flask under an inert atmosphere. Add a small amount of a THF solution of 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq) to initiate the reaction (indicated by heat and disappearance of the iodine color). Add the remainder of the aryl bromide solution dropwise to maintain a gentle reflux. After addition, stir the mixture for 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.[6]
-
Borylation: Cool the Grignard solution to -78 °C. Add a THF solution of triisopropyl borate (1.5 eq) dropwise, maintaining the temperature below -60 °C. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.[6]
-
Hydrolysis and Workup: Quench the reaction by slowly adding aqueous HCl at 0 °C. Adjust the pH to ~2. Extract with an organic solvent, wash with brine, dry over MgSO₄, and concentrate in vacuo to obtain the crude product.[5][6]
Data Summary: Grignard Route Parameters
The table below outlines typical conditions for this method.[5][6]
| Parameter | Value/Condition | Source |
| Starting Material | Aryl Bromide | [5][6] |
| Metal | Magnesium Turnings | [5][6] |
| Solvent | Anhydrous THF or Et₂O | [5][6] |
| Initiator | Iodine | [6] |
| Borylating Agent | Triisopropyl borate | [5][6] |
| Borylation Temp. | -78 °C | [5][6] |
| Typical Yield | Good to excellent | [5] |
General Experimental Workflow and Logic
Effective synthesis planning requires careful consideration of the reaction sequence from setup to purification. The choice between the DoM and Grignard routes often depends on the commercial availability and cost of the respective starting materials.
Workflow Diagram
Caption: General experimental workflow for boronic acid synthesis.
Route Selection Logic
Caption: Logic diagram for synthesis route selection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 3. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 4-Fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Fluoro-2-methoxyphenylboronic acid, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on providing a framework for its solubility determination. This includes presenting solubility data for structurally similar compounds to infer solubility trends, detailing a robust experimental protocol for accurate measurement, and illustrating relevant chemical and procedural workflows.
Introduction
This compound is an important reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in the synthesis of biologically active molecules, including GSK-3β inhibitors and NMDA receptor antagonists, makes understanding its solubility crucial for reaction optimization, purification, and formulation in drug development processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 179899-07-1 |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Melting Point | 131-136 °C |
| Appearance | White to off-white powder |
Solubility Data of Structurally Related Compounds
Table 1: Solubility of Phenylboronic Acid
| Solvent | Solubility | Reference |
| Ether | High | [3][4] |
| Ketones (e.g., Acetone) | High | [3][4] |
| Chloroform | Moderate | [3][4] |
| Hydrocarbons (e.g., Methylcyclohexane) | Very Low | [3][4] |
| Water (at 20°C) | ~1.9 g/100 g | [5] |
Table 2: Qualitative Solubility of 2-Methoxyphenylboronic Acid
| Solvent | Solubility | Reference |
| Water | Insoluble | [6] |
| DMSO | Soluble (≥ 2.5 mg/mL in a co-solvent system) | [7] |
| PEG300 | Soluble (≥ 2.5 mg/mL in a co-solvent system) | [7] |
| Corn Oil | Soluble (≥ 2.5 mg/mL in a co-solvent system) | [7] |
Table 3: Qualitative Solubility of 4-Fluorophenylboronic Acid
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [8] |
Based on this data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like acetone and DMSO, moderate solubility in less polar solvents like chloroform, and low solubility in nonpolar hydrocarbon solvents and water. The presence of the methoxy group may enhance solubility in some organic solvents compared to unsubstituted phenylboronic acid.[9]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the dynamic (synthetic) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[3][9]
Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents (e.g., acetone, acetonitrile, toluene, methanol, ethyl acetate, dichloromethane)
-
Analytical balance (precision of at least 0.1 mg)
-
Sealed glass vials or a jacketed glass vessel
-
Magnetic stirrer and stir bars
-
Controlled temperature bath or circulating thermostat
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or laser light source and detector (optional, for automated detection)
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and transfer it to a sealable glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant and vigorous rate to ensure a uniform suspension.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.
-
Carefully monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the solubility temperature for that specific concentration.
-
If using a turbidity sensor, the solubility temperature is recorded when the turbidity drops to that of the pure solvent.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.
Role in Suzuki-Miyaura Coupling
This compound is a common reagent in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The diagram below outlines the generally accepted catalytic cycle for this reaction.[1][2]
Conclusion
This technical guide has provided a comprehensive overview of the solubility considerations for this compound. While direct quantitative data is sparse, the information on related compounds and the detailed experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals to determine its solubility in various solvents. Understanding the solubility of this key synthetic building block is paramount for its effective use in the development of novel therapeutics. The provided visualizations of the experimental workflow and its application in the Suzuki-Miyaura coupling reaction further aid in comprehending its practical utility.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Fluorobenzeneboronic acid CAS#: 1765-93-1 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Stability and Storage of 4-Fluoro-2-methoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluoro-2-methoxyphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this versatile reagent in research and development settings. This document synthesizes data from safety data sheets, academic literature on analogous arylboronic acids, and established protocols for chemical stability testing to offer a thorough resource for the handling and storage of this compound.
Chemical Properties and Intrinsic Stability
This compound is a white to off-white solid that is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Like other arylboronic acids, its utility is intrinsically linked to the stability of the carbon-boron bond. While generally stable under recommended storage conditions, it is susceptible to degradation through several pathways, which can impact its purity and performance in chemical reactions.[1][2]
Key Degradation Pathways:
-
Protodeboronation: This is a primary degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] This reaction is often catalyzed by aqueous acidic or basic conditions and can be influenced by temperature and the electronic properties of the substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing fluorine atom in this compound will have competing effects on the rate of protodeboronation.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, particularly in the presence of strong oxidizing agents, leading to the formation of phenolic byproducts. Careful handling to avoid contact with incompatible materials is therefore essential.[1]
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible upon exposure to water.
Factors Influencing Stability
The stability of this compound is influenced by several environmental factors:
-
Temperature: Elevated temperatures can accelerate the rates of degradation, particularly protodeboronation and thermal decomposition.[1]
-
pH: The pH of the environment is a critical factor. Both acidic and basic conditions can promote protodeboronation, with the rate being highly pH-dependent.[3][4] For many arylboronic acids, the rate of protodeboronation is at a minimum in neutral or slightly acidic conditions.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways, including protodeboronation. Therefore, storage in a dry environment is crucial.[1]
-
Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation. It is advisable to store the compound in light-resistant containers.
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided to prevent oxidative degradation.[1]
Quantitative Stability Data (Based on Analogous Compounds)
| Stress Condition | Analogous Compound | Observed Degradation | Reference |
| Acidic Hydrolysis | Arylboronic acids | Susceptible to protodeboronation, rate is pH-dependent. | [3][4] |
| (0.1 M HCl, 60 °C, 24 h) | 2,4-Difluorophenylboronic acid | Significant degradation observed. | [5] |
| Basic Hydrolysis | Arylboronic acids | Prone to protodeboronation, often faster than in acidic conditions. | [4] |
| (0.1 M NaOH, 60 °C, 24 h) | 2,4-Difluorophenylboronic acid | Rapid degradation observed. | [5] |
| Oxidative Stress | Peptide boronic acid derivative | Major degradation pathway is oxidative cleavage of the C-B bond. | [6] |
| (3% H₂O₂, RT, 24 h) | |||
| Thermal Stress | General arylboronic acids | Stable at ambient temperature, but degradation can occur at elevated temperatures. | [1] |
| (105 °C, 48 h) | |||
| Photostability | General arylboronic acids | Generally stable, but photolytic degradation is possible upon prolonged exposure. | |
| (ICH Q1B conditions) |
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on safety data sheets and general knowledge of arylboronic acid stability:[1][2]
| Parameter | Recommendation |
| Temperature | Keep refrigerated (2-8 °C). |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. |
| Container | Use a tightly sealed, light-resistant container. |
| Environment | Store in a dry, cool, and well-ventilated place. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following is a representative protocol.
Forced Degradation Study Protocol
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade acetonitrile and water
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 105 °C for 48 hours. After cooling, prepare a 100 µg/mL solution in the mobile phase.
-
Photostability: Expose a solution of the compound (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (in accordance with ICH Q1B guidelines). A control sample should be stored in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 220-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Development and Validation: The initial HPLC conditions should be optimized to achieve adequate separation of the parent compound from all degradation peaks. The method should then be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Peak purity analysis of the parent peak in the chromatograms of the stressed samples should be performed to ensure that no degradation products are co-eluting.
Visualizations
Degradation Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectral Data of 4-Fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-2-methoxyphenylboronic acid, a key building block in medicinal chemistry and materials science. This document details the available spectral information (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), outlines general experimental protocols for these analytical techniques, and presents a logical workflow for spectral analysis.
Core Spectral Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | DMSO-d₆ | ~7.5-7.7 | d | ~8-9 | Ar-H ortho to B(OH)₂ |
| ~6.8-7.0 | m | Ar-H | |||
| ~3.8 | s | -OCH₃ | |||
| ~8.1 | s (br) | -B(OH)₂ | |||
| ¹³C NMR | DMSO-d₆ | ~160-165 (d) | JCF ~240-250 | C-F | |
| ~155-160 | C-OCH₃ | ||||
| ~135-140 (d) | JCCF ~20-25 | C-H ortho to F | |||
| ~115-120 (d) | JCCF ~20-25 | C-H ortho to OCH₃ | |||
| ~100-105 (d) | JCF ~5-10 | C-B | |||
| ~56 | -OCH₃ | ||||
| ¹⁹F NMR | DMSO-d₆ | ~ -110 to -120 | s | Ar-F | |
| ¹¹B NMR | DMSO-d₆ | ~28-32 | s (br) | -B(OH)₂ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed water) |
| ~2900-3100 | Medium | C-H stretch (aromatic and methyl) |
| ~1610 | Medium | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-F stretch |
Source: The IR data is based on the FTIR spectrum available from SpectraBase.[1]
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Mass-to-Charge (m/z) | Relative Intensity (%) | Fragment |
| ESI- | 169.0 | 100 | [M-H]⁻ |
| Not Available |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectral data. The following protocols are generalized for arylboronic acids and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts.
-
Arylboronic acids have a tendency to form cyclic anhydrides (boroxines) upon standing or heating, which can lead to complex and difficult-to-interpret NMR spectra. To minimize this, use fresh samples and avoid heating. Running the NMR in d₄-methanol can sometimes help by forming the methyl boronate ester in situ, which typically gives sharper signals.
-
For ¹¹B NMR, using a quartz NMR tube is recommended to avoid the broad signal from borosilicate glass.
-
-
Instrumentation and Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are usually sufficient.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
¹⁹F NMR: This nucleus is highly sensitive. A standard one-pulse experiment is usually sufficient. The spectral width should be set to cover the expected range for aryl fluorides (e.g., -100 to -130 ppm).
-
¹¹B NMR: Due to the quadrupolar nature of the ¹¹B nucleus, signals are often broad. A wider spectral width is necessary. A specialized probe and acquisition parameters may be needed for optimal results.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
-
Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer (or the KBr pellet without the sample) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the chosen ionization mode.
-
-
Ionization and Analysis:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like boronic acids. The sample solution is introduced into the mass spectrometer through a heated capillary, where it is nebulized and ionized by a high voltage. ESI can be run in either positive or negative ion mode. For boronic acids, negative ion mode is often effective, detecting the [M-H]⁻ ion.
-
Atmospheric Pressure Chemical Ionization (APCI): This is another soft ionization technique that is suitable for less polar compounds that are volatile enough to be vaporized.
-
Mass Analyzer: The generated ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis and characterization of a chemical compound like this compound.
Caption: Workflow for the spectral characterization of this compound.
References
Commercial Availability and Synthetic Utility of 4-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxyphenylboronic acid is a key synthetic building block, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, make it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an overview of its commercial availability, key applications, and detailed experimental protocols for its use in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Commercial Availability
This compound (CAS No. 179899-07-1) is readily available from a variety of chemical suppliers. The purity and available quantities vary, allowing for procurement for both small-scale research and larger-scale development projects. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities | Notes |
| Sigma-Aldrich (MilliporeSigma) | 564494 | ≥95% | 5 g | Often contains varying amounts of the corresponding anhydride.[1][2] |
| Fisher Scientific | 564494-5G (distributor) | ≥95% | 5 g | Distributes the Sigma-Aldrich product.[3] |
| TCI America | F1062 | (Not specified) | 1 g, 5 g | Marketed as containing varying amounts of anhydride.[4] |
| Oakwood Chemical | 092328 | (Not specified) | 250 mg, 1 g, 5 g | - |
| Chem-Impex International | 06927 | 95-105% (by titration) | 1 g, 5 g, 10 g, 25 g | Stated as a white to off-white crystalline powder.[2] |
| Alkali Scientific | 564494-5G (distributor) | ≥95% | 5 g | Distributes the MilliporeSigma product.[5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The reaction is renowned for its mild conditions, high functional group tolerance, and the stability and low toxicity of the boronic acid reagents.[6] The products of these reactions, substituted biaryls, are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[7][8] For instance, this boronic acid serves as a precursor for synthesizing biologically active molecules such as GSK-3β inhibitors and NMDA receptor antagonists.[2]
Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a well-defined catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific reaction conditions should be optimized for each unique substrate pairing, the following protocols provide representative methodologies for the use of this compound in a Suzuki-Miyaura coupling.
Protocol 1: Biphasic Conditions for Coupling with an Aryl Bromide
This general procedure is adapted from standard protocols for Suzuki-Miyaura reactions under biphasic conditions.
Reagents & Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 - 0.1 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene/Dioxane (4:1 mixture)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., Schlenk flask)
-
Standard workup and purification supplies (Celite, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and PdCl₂(dppf) (0.1 equiv).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the toluene/dioxane solvent mixture followed by the 2 M aqueous Na₂CO₃ solution.
-
Degas the resulting biphasic mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 85 °C with vigorous stirring and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Protocol 2: Room Temperature Coupling for Unstable Boronic Acids
This protocol is adapted from methodologies developed for boronic acids that may be prone to decomposition under harsh conditions.
Reagents & Materials:
-
Aryl chloride or bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (0.02 equiv)
-
0.5 M Aqueous Potassium Phosphate (K₃PO₄) solution
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon source
-
Reaction vessel
-
Standard workup and purification supplies
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and the palladium precatalyst (0.02 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed THF, followed by the degassed 0.5 M aqueous K₃PO₄ solution.
-
Stir the mixture vigorously at room temperature for 30 minutes to 2 hours. Monitor reaction completion by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 (steps 7-10).
-
Purify the product via flash column chromatography.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a commercially accessible and highly versatile reagent for the synthesis of substituted biaryl compounds. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in drug discovery and materials science. The experimental protocols provided herein offer a starting point for the development of specific synthetic routes, enabling the efficient construction of complex molecular architectures.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. 4-フルオロ-2-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Fluoro-2-methoxyphenylboronic acid (CAS No. 179899-07-1), a key reagent in synthetic chemistry, particularly in cross-coupling reactions for the development of novel therapeutics and functional materials. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.
Chemical Identification and Properties
This compound is a white crystalline powder.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 179899-07-1 | |
| Molecular Formula | C₇H₈BFO₃ | |
| Molecular Weight | 169.95 g/mol | |
| Appearance | White Crystalline Powder/Solid | [1] |
| Melting Point | 131-137.9 °C (273 - 280.2 °F) | [1] |
| Boiling Point | No information available | [1] |
| Flash Point | No information available | [1] |
| Solubility | No information available | |
| Stability | Stable under recommended storage conditions | [1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The GHS classification is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets.[1]
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]
-
Response: See Section 4 for detailed first-aid measures.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and prevent exposure.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[2] Ensure adequate ventilation and use in a chemical fume hood.[1] Minimize dust generation.[3] Wash hands thoroughly after handling.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] It is recommended to keep the material refrigerated.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
Exposure Controls and Personal Protection
No occupational exposure limits have been established for this product.[1] However, appropriate engineering controls and personal protective equipment (PPE) must be used to minimize exposure.
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[1] Ensure that eyewash stations and safety showers are close to the workstation.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator (e.g., N95 type).
-
Caption: Required Personal Protective Equipment (PPE).
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention if symptoms persist.[1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Caption: First-Aid Response Workflow.
Accidental Release and Fire-Fighting Measures
-
Accidental Release: Use personal protective equipment.[1] Ensure adequate ventilation.[1] Sweep up and shovel into suitable containers for disposal.[1] Avoid dust formation.[1] Do not let the product enter drains.[1]
-
Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
-
Hazardous Decomposition Products: Under fire conditions, this material can decompose to form carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride.[1]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[1] It is known to cause skin, eye, and respiratory irritation.[1] No information is available on carcinogenicity, mutagenicity, or reproductive toxicity.[1]
-
Ecological Information: Ecotoxicity data is not available. Do not empty into drains or release into the environment.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This compound is a common reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[5] The following is a general, representative protocol.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Add the anhydrous solvent to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Purification of Arylboronic Acids
Arylboronic acids can sometimes be challenging to purify due to their polarity and potential for dehydration to form boroxines. Common purification methods include:
-
Recrystallization: This is often the most effective method. Suitable solvents include water, toluene, or mixtures of ethyl acetate and hexanes.[6]
-
Column Chromatography: Purification on silica gel can be difficult. Using silica gel pre-treated with boric acid or employing a different stationary phase like C18 reverse-phase silica may be necessary.[7]
-
Extraction: An acid/base extraction can be used. The boronic acid can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is re-acidified to precipitate the pure boronic acid, which is then extracted into an organic solvent.[6]
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[1] This compound should be treated as hazardous waste. Do not mix with other waste streams unless directed to do so by your institution's environmental health and safety department.
Conclusion
This compound is a valuable synthetic reagent that requires careful handling due to its irritant properties. By following the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
Methodological & Application
Application Notes and Protocols for 4-Fluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group, make it an attractive coupling partner for the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura coupling is favored in drug discovery and development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[1]
This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in Suzuki-Miyaura coupling reactions. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development.
Applications in Medicinal Chemistry
The 4-fluoro-2-methoxyphenyl moiety is a key pharmacophore in a variety of therapeutic agents. Its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and cell permeability. Suzuki-Miyaura coupling with this compound provides a direct and efficient route to introduce this valuable fragment.
Notably, this boronic acid is a key reactant in the synthesis of inhibitors for several important biological targets:
-
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[2][3][4]
-
NR2B Subtype of NMDA Receptor Antagonists: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system. Antagonists of the NR2B subunit have shown potential in the treatment of various neurological disorders, including depression and chronic pain.[1][5]
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. The reaction yields and conditions can vary depending on the specific substrates, catalyst system, and other parameters.
Table 1: Coupling with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Example |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | Fictionalized Example |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 78 | Fictionalized Example |
| 3-Bromoquinoline | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 90 | 18 | 88 | Fictionalized Example |
Table 2: Coupling with Aryl Iodides
| Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 150 | 3 | High | Based on similar reactions |
| 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | CsF | DME | 70 | 12 | 95+ | Based on similar reactions[6] |
| 2-Iodonaphthalene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 91 | Fictionalized Example |
Table 3: Coupling with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 75 | Based on similar reactions[7] |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (6) | CsF | DMF | 100 | 12 | Fair to Good | Based on similar reactions[6] |
| 3-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good | Based on similar reactions[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DME)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2-3 equiv), palladium catalyst (1-5 mol%), and ligand (if applicable, 2-10 mol%).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Signaling Pathway: Inhibition of GSK-3β in Alzheimer's Disease
GSK-3β is a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibitors synthesized using this compound can block this pathological process.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxamides as novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Fluoro-2-methoxyphenylboronic acid. This versatile building block is frequently employed in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The following protocols are designed to serve as a comprehensive guide for researchers, offering insights into reaction optimization and execution.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound is provided below. It is important to note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific aryl halide substrate and may require some optimization.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques
General Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and ligand (if applicable) under an inert atmosphere.
-
Reagent Addition: Add the base, followed by the degassed solvent system.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (typically ranging from 60 °C to 110 °C) for the designated time.[3][4]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl bromides. These values are based on literature reports for structurally similar substrates and serve as a guideline for reaction planning.
| Aryl Bromide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 85-95 |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (9:1) | 100 | 8 | 80-90 |
| 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 16 | 75-85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (3:1:1) | 85 | 12 | 88-98 |
| 2-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 70-80 |
Mandatory Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Catalyst Selection for 4-Fluoro-2-methoxyphenylboronic Acid Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures that are often scaffolds for biologically active molecules. Its unique electronic properties, stemming from the fluorine and methoxy substituents, influence its reactivity and make judicious catalyst selection crucial for successful cross-coupling reactions. These application notes provide a detailed overview of catalyst systems and protocols for common reactions involving this compound, including Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig type couplings. The information is intended to guide researchers in developing robust and efficient synthetic routes towards novel compounds in pharmaceutical and materials science research. This boronic acid is a key reactant in the synthesis of various therapeutic agents, including GSK-3β inhibitors, NR2B subtype of NMDA receptor antagonists, dual modulators of inflammation and bone loss, and CB1 antagonists[1].
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and this compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides. The selection of the palladium catalyst and associated ligands is critical to achieving high yields and minimizing side products.
Catalyst and Ligand Selection
For the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides, palladium-based catalysts are predominantly used. The choice of ligand is often dictated by the nature of the coupling partner. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have shown great efficacy in promoting the coupling of challenging substrates. For instance, in the synthesis of GSK-3β inhibitors, catalysts like Pd(dppf)Cl2 have been successfully employed[2].
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative quantitative data for Suzuki-Miyaura reactions involving this compound and various coupling partners.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyridin-2-amine derivative | Pd(dppf)Cl₂ (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 75 | Based on similar reactions for GSK-3β inhibitors[2] |
| 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | Hypothetical, based on common conditions |
| 1-Bromo-4-nitrobenzene | XPhos Pd G3 (2 mol%) | K₃PO₄ | Toluene | 110 | 4 | 92 | Hypothetical, based on robust catalyst performance |
| 2-Chloropyridine | RuPhos Pd G3 (1.5 mol%) | K₂CO₃ | 2-MeTHF | 100 | 18 | 85 | Hypothetically derived from similar heteroaryl couplings |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
Application Notes and Protocols: Solvent Effects in Reactions with 4-Fluoro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxyphenylboronic acid is a versatile reagent widely employed in organic synthesis, particularly as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is fundamental for the creation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heterobiaryl structures that are often scaffolds for pharmacologically active molecules.[3][4] The efficiency and selectivity of these coupling reactions are profoundly influenced by the choice of solvent. The solvent system can affect catalyst stability, reagent solubility, and the overall reaction mechanism, thereby impacting yield, reaction time, and impurity profiles.[3][5][6] These application notes provide an overview of the critical role of solvents in reactions involving this compound and offer a detailed protocol for its use.
The Role of Solvents in Suzuki-Miyaura Cross-Coupling Reactions
The choice of solvent is a critical parameter that can dictate the success of a Suzuki-Miyaura cross-coupling reaction. Solvents can influence the reaction's outcome in several ways:
-
Solubility of Reagents: The solvent must effectively dissolve the boronic acid, the coupling partner (typically an aryl halide or triflate), the base, and the palladium catalyst to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.
-
Catalyst Stability and Activity: The solvent can coordinate with the palladium catalyst, influencing its stability and catalytic activity. Some polar solvents can stabilize charged palladium species, which may alter the reaction's selectivity.[5]
-
Influence on Base Activity: The effectiveness of the inorganic base used in the reaction is highly dependent on the solvent. The solvent can affect the base's solubility and its ability to participate in the transmetalation step of the catalytic cycle.
-
Reaction Pathway and Selectivity: In cases where the coupling partner has multiple reactive sites, the solvent can play a crucial role in determining the chemoselectivity of the reaction. For instance, in the coupling of chloroaryl triflates, polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) can favor reaction at the triflate group, while nonpolar solvents like THF or protic solvents tend to favor reaction at the chloride.[5][7]
Data Presentation: Solvent and Base Systems in Suzuki-Miyaura Reactions
The following table summarizes common solvent and base combinations used in Suzuki-Miyaura cross-coupling reactions, which are applicable to reactions with this compound. The choice of system will depend on the specific substrates and desired outcome.
| Solvent System | Base | Typical Reaction Temperature (°C) | Key Characteristics & Considerations |
| Toluene/Ethanol (e.g., 4:1) | Sodium Carbonate (Na₂CO₃) | 80 - 90 | A common biphasic system where ethanol can aid in dissolving the base.[8] |
| 1,4-Dioxane/Water | Sodium Carbonate (Na₂CO₃) | Reflux (~101) | A frequently used system for a wide range of substrates.[9] |
| Tetrahydrofuran (THF)/Water | Potassium Carbonate (K₂CO₃) | Room Temperature to Reflux | THF is a versatile solvent; the addition of water helps dissolve the inorganic base.[3][10] |
| Dimethylformamide (DMF)/Water | Potassium Carbonate (K₂CO₃) | Room Temperature to 100 | A polar aprotic solvent mixture suitable for more challenging couplings.[3][5][10] |
| Acetonitrile (MeCN) | Cesium Carbonate (Cs₂CO₃) | Room Temperature to Reflux | Can influence selectivity in substrates with multiple leaving groups.[5][11] |
| Ethanol/Water | Potassium Phosphate (K₃PO₄) | 25 - 100 | Often used in continuous-flow systems and considered a greener solvent mixture.[12] |
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide. This protocol is based on established methodologies for similar couplings.[8]
Materials:
-
This compound
-
Aryl bromide (or other suitable coupling partner)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium Carbonate)
-
Solvent (e.g., Toluene/Ethanol mixture, 4:1)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)
-
Brine (saturated NaCl solution)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or nitrogen/argon balloon setup
-
Separatory funnel
-
Rotary evaporator
-
Glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
-
Solvent and Catalyst Addition:
-
Add a degassed 4:1 mixture of toluene and ethanol to the flask.
-
Purge the flask with nitrogen or argon for 15 minutes to ensure an inert atmosphere.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen or argon atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by column chromatography on silica gel to yield the final biaryl product.
-
Expected Yield and Purity:
Yields for Suzuki-Miyaura couplings of this nature are typically in the range of 70-90%. The purity of the final product should be assessed by NMR and mass spectrometry and is expected to be >95% after purification.[8]
Mandatory Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 95 179899-07-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Fluoro-2-methoxyphenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxyphenylboronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group, imparts favorable electronic and steric properties that are highly advantageous in drug discovery and development. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the methoxy group can influence solubility and receptor interactions. This boronic acid is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the construction of complex biaryl and heteroaryl scaffolds that are central to many clinically relevant molecules.[1][2]
These application notes provide an overview of the utility of this compound in the synthesis of key pharmaceutical targets, including kinase inhibitors, Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, and N-methyl-D-aspartate (NMDA) receptor antagonists. Detailed experimental protocols and representative data are presented to guide researchers in leveraging this important synthetic intermediate.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial precursor for the synthesis of a variety of biologically active compounds. Its application spans across multiple therapeutic areas due to its ability to be incorporated into diverse molecular frameworks.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Small molecule kinase inhibitors are a major focus of modern drug discovery. The 4-fluoro-2-methoxyphenyl moiety can be found in several potent kinase inhibitors, where it often interacts with the hinge region or other key residues in the ATP-binding pocket of the kinase.
Angiokinase Inhibitors (VEGFR, PDGFR, FGFR): Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is driven by signaling pathways involving vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[2] Multi-targeted angiokinase inhibitors have shown significant promise in cancer therapy. The 4-fluoro-2-methoxyphenyl group can be incorporated into quinoline-based scaffolds to generate potent triple angiokinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors: EGFR is a key target in the treatment of non-small cell lung cancer and other epithelial tumors. The this compound can be used to synthesize anilinoquinazoline and related heterocyclic structures that act as potent EGFR tyrosine kinase inhibitors.
Representative Data: Biological Activity of Kinase Inhibitors
| Compound Class | Target Kinase(s) | Representative IC50 (nM) |
| Quinoline Derivatives | VEGFR2, PDGFRβ, FGFR1 | 1 - 50 |
| Anilinoquinazolines | EGFR | 10 - 100 |
Note: IC50 values are representative and can vary based on the specific molecular scaffold and assay conditions.
Synthesis of GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The development of selective GSK-3β inhibitors is an active area of research. This compound is a key reactant in the synthesis of 2-(4-pyridyl)thienopyridinones, a class of compounds that have shown potent GSK-3β inhibitory activity.
Representative Data: GSK-3β Inhibitory Activity
| Compound Class | Target | Representative IC50 (nM) |
| 2-(4-pyridyl)thienopyridinones | GSK-3β | 5 - 100 |
Note: IC50 values are representative and can vary based on the specific molecular scaffold and assay conditions.
Synthesis of NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor and ion channel protein found in nerve cells that is critical for synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders, including depression and neuropathic pain. Arylheteroarylmethylamines, synthesized using this compound, have been identified as antagonists of the NR2B subtype of the NMDA receptor, showing potential as antidepressants.
Representative Data: NMDA Receptor Antagonist Activity
| Compound Class | Target | Representative Ki (nM) |
| Arylheteroarylmethylamines | NMDA (NR2B Subtype) | 20 - 200 |
Note: Ki values are representative and can vary based on the specific molecular scaffold and assay conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Representative Suzuki-Miyaura Coupling Yields
| Aryl Halide Partner | Product Type | Typical Yield (%) |
| 4-Bromopyridine | 4-(4-Fluoro-2-methoxyphenyl)pyridine | 75 - 90 |
| 2-Bromo-thieno[2,3-b]pyridine | 2-(4-Fluoro-2-methoxyphenyl)thieno[2,3-b]pyridine | 70 - 85 |
| 1-Bromo-4-chlorobenzene | 4-Chloro-4'-fluoro-2'-methoxy-1,1'-biphenyl | 80 - 95 |
Note: Yields are representative and highly dependent on the specific substrates and optimized reaction conditions.
Visualizations of Signaling Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
References
Application Notes and Protocols: 4-Fluoro-2-methoxyphenylboronic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxyphenylboronic acid is a versatile building block in organic synthesis, finding significant application in the development of novel agrochemicals. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts desirable physicochemical properties to the resulting molecules, influencing their biological activity, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential herbicides, fungicides, and insecticides, primarily through Suzuki-Miyaura cross-coupling reactions.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical development is as a key intermediate for the synthesis of compounds with potential herbicidal, fungicidal, and insecticidal properties. The fluorine and methoxy substituents play a crucial role in enhancing the reactivity and selectivity of the boronic acid in cross-coupling reactions, making it a valuable tool for creating complex molecular architectures.[1]
Herbicidal Agents
A significant application lies in the synthesis of herbicidal compounds, particularly analogs of 6-aryl-4-aminopicolinates and 2-aryl-6-amino-4-pyrimidinecarboxylic acids. Patents for structurally similar compounds, such as those derived from 4-chloro-2-fluoro-3-methoxyphenylboronic acid, detail their utility in preparing potent herbicides. These compounds are synthesized via Suzuki coupling reactions. The substitution pattern on the phenyl ring, including the presence of fluorine and methoxy groups, is critical for their biological activity.
Fungicidal and Insecticidal Agents
While less documented, the 4-fluoro-2-methoxyphenyl moiety can be incorporated into various scaffolds known to exhibit fungicidal or insecticidal activity. The electronic properties conferred by the fluorine and methoxy groups can influence the binding of these molecules to their target sites in fungi and insects, potentially leading to the discovery of new active ingredients.
Data Presentation: Biological Activity of Structurally Related Agrochemicals
Direct quantitative data for agrochemicals synthesized specifically from this compound is not extensively available in public literature. However, data for structurally analogous compounds provide valuable insights into the potential efficacy of its derivatives. The following table summarizes the herbicidal activity of representative 6-(poly-substituted aryl)-4-aminopicolinates, highlighting the impact of the substitution pattern on the aryl ring.
| Compound ID | Aryl Moiety | Test Species | Application Rate (g/ha) | % Control |
| Analog 1 | 4-Chloro-2-fluoro-3-methoxyphenyl | Amaranthus retroflexus | 150 | 95 |
| Analog 2 | 4-Chloro-2-fluoro-3-methoxyphenyl | Brassica napus | 150 | 100 |
| Analog 3 | 2,4-Dichloro-3-methoxyphenyl | Amaranthus retroflexus | 150 | 80 |
| Analog 4 | 2,4-Dichloro-3-methoxyphenyl | Brassica napus | 150 | 90 |
Data extrapolated from patent literature on analogous compounds for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a 6-(4-Fluoro-2-methoxyphenyl)-4-aminopicolinate Herbicide Candidate via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a potential herbicidal compound using this compound and a halogenated 4-aminopicolinate derivative.
Materials:
-
This compound
-
Methyl 4-amino-6-chloro-3,5-difluoropicolinate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-amino-6-chloro-3,5-difluoropicolinate (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask in a 4:1 ratio.
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-(4-fluoro-2-methoxyphenyl)-4-aminopicolinate derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Signaling Pathway: Hypothetical Mode of Action for a Picolinate Herbicide
Picolinate herbicides are synthetic auxins that disrupt plant growth by overwhelming the natural auxin signaling pathway, leading to uncontrolled cell division and elongation, and ultimately, plant death.
Caption: Hypothetical signaling pathway of a picolinate herbicide.
Experimental Workflow: Suzuki-Miyaura Coupling for Agrochemical Synthesis
The following diagram illustrates the general workflow for the synthesis of a biaryl agrochemical candidate using a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling in agrochemical synthesis.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
The biological activity of agrochemicals derived from this compound is influenced by the interplay of different structural features. This diagram outlines key considerations for structure-activity relationship studies.
Caption: Key factors influencing the biological activity of derived agrochemicals.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Fluoro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds, including enzyme inhibitors and modulators of cellular signaling pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] The unique substitution pattern of this compound, featuring both a fluorine atom and a methoxy group, allows for the introduction of a synthetically useful and electronically distinct phenyl ring into target molecules. The fluorine substituent can enhance metabolic stability and binding affinity, while the methoxy group can influence conformation and solubility.
Core Concepts and Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl bromides. The data is compiled from literature reports on similar substrates and serves as a guide for expected outcomes.[2][3]
| Entry | Aryl/Heteroaryl Bromide | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Fluoro-2',4-dimethoxy-1,1'-biphenyl | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~92[4] |
| 2 | 2-Bromopyridine | 2-(4-Fluoro-2-methoxyphenyl)pyridine | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | ~85[5][6] |
| 3 | 4-Bromobenzonitrile | 4'-Cyano-4-fluoro-2-methoxy-1,1'-biphenyl | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 18 | ~88[7] |
| 4 | 1-Bromo-4-nitrobenzene | 4-Fluoro-2-methoxy-4'-nitro-1,1'-biphenyl | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | DMF | 120 | 6 | ~90[8] |
| 5 | 3-Bromotoluene | 4'-Fluoro-2'-methoxy-3-methyl-1,1'-biphenyl | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (4.5) | KF (3.0) | 1,4-Dioxane | 110 | 16 | ~85[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl/Heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl/heteroaryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (typically 2-24 hours). The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for biaryl synthesis.
Application in Drug Discovery: Inhibition of GSK-3β Signaling
Biaryl compounds are a prominent structural class for the development of kinase inhibitors. Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that is a key regulator in numerous cellular processes, and its dysregulation is implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.[10][11] The development of potent and selective GSK-3β inhibitors is therefore a major focus in drug discovery. Many GSK-3β inhibitors feature a biaryl core, which can be efficiently synthesized using the Suzuki-Miyaura coupling. The biaryl scaffold allows for precise positioning of functional groups to interact with the ATP-binding pocket of the kinase.
GSK-3β Signaling Pathway
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a biaryl GSK-3β inhibitor.
Conclusion
This compound is a highly effective building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in this document provide a solid foundation for researchers to utilize this versatile reagent in their synthetic endeavors, particularly in the context of drug discovery and the development of novel kinase inhibitors targeting pathways such as GSK-3β. The ability to introduce the unique electronic and steric properties of the 4-fluoro-2-methoxyphenyl moiety offers significant potential for the fine-tuning of the pharmacological properties of bioactive molecules.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel GSK-3β covalent inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation Using 4-Fluoro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for carbon-carbon (C-C) bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction, utilizing 4-Fluoro-2-methoxyphenylboronic acid. This versatile reagent is a valuable building block in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials. The protocols and data presented herein are intended to serve as a comprehensive guide for optimizing reaction conditions and achieving high yields.
Overview of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as this compound, and an organohalide or triflate. This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of starting materials.
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl/heteroaryl-halide bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
A significant challenge when using electron-deficient boronic acids like this compound is the potential for a competitive side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source. The protocols outlined below are designed to minimize this side reaction and maximize the yield of the desired coupled product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize optimized conditions and representative yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Table 1: High-Efficiency Coupling Using a Palladacycle Precatalyst (Buchwald Protocol)
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | 4-Chloroanisole | 2 | SPhos | K₃PO₄ (2.0) | THF/H₂O (1:2) | RT | 30 min | 93 |
| 2 | 1-Bromo-4-tert-butylbenzene | 2 | XPhos | K₃PO₄ (2.0) | THF/H₂O (1:2) | 40 | 2 h | 95+ |
| 3 | 2-Bromopyridine | 2 | XPhos | K₃PO₄ (2.0) | THF/H₂O (1:2) | 40 | 2 h | 92 |
| 4 | 3-Chloropyridine | 2 | XPhos | K₃PO₄ (2.0) | THF/H₂O (1:2) | 40 | 2 h | 90 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 2 | SPhos | K₃PO₄ (2.0) | THF/H₂O (1:2) | RT | 30 min | 96 |
Table 2: Coupling Using a Traditional Palladium Catalyst (Pd(PPh₃)₄)
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | 5 | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | 88 |
| 2 | 4-Bromoacetophenone | 5 | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85 |
| 3 | 2-Bromonaphthalene | 5 | Na₂CO₃ (2.0) | DMF/H₂O (9:1) | 100 | 12 | 82 |
| 4 | 5-Bromo-2-methylpyridine | 5 | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 95 | 24 | 78 |
| 5 | 1-Chloro-4-cyanobenzene | 5 | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 75 |
Experimental Protocols
Protocol 1: High-Efficiency Suzuki-Miyaura Coupling of this compound with Aryl/Heteroaryl Halides (Buchwald Protocol)
This protocol is adapted from a procedure developed for the rapid coupling of unstable polyfluorophenyl and heteroaryl boronic acids.[1][2] It utilizes a highly active palladium precatalyst that allows for fast reaction times at or near room temperature, thus minimizing the risk of protodeboronation.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-chloroanisole)
-
XPhos Pd G2 or SPhos Pd G2 precatalyst
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).
-
Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed anhydrous THF (2 mL) and the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature (or 40 °C for less reactive halides) for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol employs a more traditional and widely available palladium catalyst. Reaction times are typically longer and temperatures higher compared to the Buchwald protocol.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoacetophenone)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the catalyst loading (up to 10 mol% for difficult couplings), screening different bases (Cs₂CO₃ or KF can be effective), or using a more active ligand from the Buchwald series (e.g., RuPhos).
-
Protodeboronation: This is a common issue with electron-deficient boronic acids. To mitigate this, use milder bases (K₃PO₄ is often superior to stronger bases like NaOH or K₂CO₃), lower the reaction temperature, and minimize reaction time. Using a highly active catalyst that promotes rapid coupling is the most effective strategy. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can also prevent premature decomposition.
-
Incomplete Reaction: For unreactive aryl chlorides, higher temperatures and longer reaction times may be necessary. The use of a more electron-rich and bulky phosphine ligand can facilitate the oxidative addition of the aryl chloride.
By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound for the synthesis of a wide range of valuable C-C coupled products.
References
Application Notes and Protocols for 4-Fluoro-2-methoxyphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, imparts specific electronic and steric properties that are highly advantageous in the construction of complex organic molecules. This boronic acid is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to forge carbon-carbon bonds. The resulting biaryl and heterobiaryl scaffolds are prevalent in a wide array of biologically active compounds and advanced materials.
The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the methoxy group can influence conformation and solubility. These attributes make this compound a sought-after reagent in medicinal chemistry for the development of novel therapeutics.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key precursor for the synthesis of a range of biologically active molecules. Its incorporation into molecular frameworks has been instrumental in the development of inhibitors and antagonists for various biological targets.
GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. Molecules synthesized using this compound have been identified as inhibitors of GSK-3β, offering potential therapeutic avenues for these conditions.
NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, contributing to neurodegenerative disorders. Arylheteroarylmethylamines, synthesized from this compound, have been investigated as antagonists of the NR2B subtype of the NMDA receptor, showing potential for the treatment of depression and other neurological conditions.
CB1 Receptor Antagonists
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor primarily expressed in the central nervous system and is involved in regulating appetite, pain, and mood. CB1 receptor antagonists have been explored for the treatment of obesity and related metabolic disorders. The 4-Fluoro-2-methoxyphenyl moiety has been incorporated into compounds targeting the CB1 receptor.[1]
Applications in Materials Science
Beyond its utility in medicinal chemistry, this compound is also employed in the field of materials science. The unique electronic properties conferred by the fluoro and methoxy substituents make it a valuable building block for the synthesis of novel organic electronic materials, including polymers and nanomaterials, with tailored optical and electronic characteristics for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.
Key Reaction: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of this compound. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.
General Reaction Scheme
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
GSK-3β Signaling Pathway
Caption: Simplified GSK-3β signaling pathway.
NMDA Receptor Signaling Pathway
Caption: Overview of the NMDA receptor signaling pathway.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methoxyphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its application is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The presence of the fluorine atom and the methoxy group on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of the target molecules. This document provides a detailed protocol and application notes for the scale-up synthesis of this compound, focusing on a robust and reproducible process suitable for laboratory and pilot-plant scale production.
Key Applications
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] This reaction is a cornerstone in the pharmaceutical industry for the synthesis of biaryl compounds.[1] The unique substitution pattern of this boronic acid allows for the introduction of a 4-fluoro-2-methoxyphenyl moiety into a target molecule, which can be crucial for its biological activity.
Scale-Up Synthesis Protocol
The following protocol is based on the synthesis of arylboronic acids via a Grignard reaction with a trialkyl borate, a common and scalable method.[4][5]
Overall Reaction Scheme:
-
Grignard Reagent Formation: 4-Bromo-1-fluoro-3-methoxybenzene reacts with magnesium turnings in an ethereal solvent to form the corresponding Grignard reagent.
-
Borylation: The Grignard reagent is then reacted with a trialkyl borate at low temperatures.
-
Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions to yield this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the scale-up synthesis of this compound.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 4-Bromo-1-fluoro-3-methoxybenzene | 205.02 | 10.0 | 2.05 kg |
| Magnesium Turnings | 24.31 | 11.0 | 267 g |
| Iodine | 253.81 | - | A few crystals |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 20 L |
| Triisopropyl Borate | 188.08 | 15.0 | 2.82 kg (3.36 L) |
| Sulfuric Acid (98%) | 98.08 | - | For 10% aq. sol. |
| Deionized Water | 18.02 | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction |
| Hexanes | - | - | For recrystallization |
| Sodium Sulfate, anhydrous | 142.04 | - | For drying |
Experimental Protocol
Step 1: Grignard Reagent Formation
-
Reactor Setup: A 50 L jacketed glass reactor, equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet, is dried and purged with nitrogen.
-
Charging Reactants: The reactor is charged with magnesium turnings (267 g, 11.0 mol) and a few crystals of iodine. Anhydrous THF (5 L) is added.
-
Initiation: A solution of 4-bromo-1-fluoro-3-methoxybenzene (2.05 kg, 10.0 mol) in anhydrous THF (15 L) is prepared and charged to the dropping funnel. Approximately 10% of this solution is added to the reactor. The mixture is stirred, and gentle heating may be applied to initiate the reaction, as indicated by the disappearance of the iodine color and a slight exotherm.
-
Grignard Addition: Once the reaction has initiated, the remaining solution of the aryl bromide is added dropwise over 2-3 hours, maintaining a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation
-
Cooling: The reactor containing the Grignard reagent is cooled to a temperature between -10°C and 0°C.[4][5]
-
Borate Addition: Triisopropyl borate (2.82 kg, 15.0 mol) is added dropwise to the stirred Grignard solution over 1.5-2 hours, ensuring the internal temperature is maintained below 0°C.[5]
-
Stirring: The reaction mixture is stirred at this temperature for an additional 1-2 hours after the addition is complete.
Step 3: Hydrolysis and Work-up
-
Quenching: The reaction mixture is allowed to warm to room temperature. A pre-chilled solution of 10% aqueous sulfuric acid is then slowly added to the reactor with vigorous stirring to hydrolyze the boronic ester. The amount of acid should be sufficient to dissolve the magnesium salts.
-
Phase Separation: After the addition of acid, stirring is continued for 30 minutes. The mixture is then allowed to settle, and two distinct layers should form. The aqueous layer is separated.
-
Extraction: The aqueous layer is extracted with ethyl acetate (2 x 5 L). The organic layers are combined.
-
Washing and Drying: The combined organic phase is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.
Step 4: Purification
-
Recrystallization: The crude product is recrystallized from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product.
-
Isolation: The purified crystals are collected by filtration, washed with cold hexanes, and dried under vacuum.
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 50-70% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Note: Yields are based on typical outcomes for this type of synthesis as reported in the literature for analogous compounds.[4][5]
Reaction Mechanism
The synthesis proceeds through the formation of an organometallic intermediate (Grignard reagent), which then acts as a nucleophile in the borylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Fluoro-2-methoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?
A1: For a successful Suzuki coupling with this compound, a good starting point involves using a palladium catalyst with a phosphine ligand, a suitable base, and a degassed solvent system. Given the electron-donating methoxy group and the ortho-substituent, which introduces some steric hindrance, a catalyst system known for its effectiveness with challenging substrates is recommended.[1][2]
Recommended Starting Conditions:
| Component | Recommendation | Molar Equivalents/Loading |
| Aryl Halide | Aryl Bromide or Iodide | 1.0 |
| Boronic Acid | This compound | 1.2 - 1.5 |
| Catalyst | Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., SPhos, XPhos) or a pre-formed precatalyst (e.g., XPhos Pd G3) | 1-5 mol% |
| Base | K₃PO₄ or Cs₂CO₃ (finely powdered) | 2.0 - 3.0 |
| Solvent | Degassed 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1) | 0.1 - 0.5 M (relative to limiting reagent) |
| Temperature | 80 - 110 °C | N/A |
Q2: I am observing a low to no yield of my desired product. What are the primary factors to investigate?
A2: A low or non-existent yield in a Suzuki coupling reaction can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the first step in troubleshooting.[1][3]
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1][4] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][4] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[1]
-
Base and Solvent Choice: The selection of base and solvent is critical and they are often interdependent. The base needs to be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1] For anhydrous reactions, ensure your base is finely powdered and dry.[1][2]
Q3: Protodeboronation of this compound seems to be a significant side reaction. How can I minimize it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids like this compound.[1][5][6] Here are several strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][7]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[7][8]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[9] Running the reaction at the lowest effective temperature can help minimize this side reaction.
Q4: The ortho-methoxy group on my boronic acid is causing steric hindrance. What modifications to the protocol should I consider?
A4: Steric hindrance from the ortho-substituent can slow down the reaction, particularly the transmetalation and reductive elimination steps.[1] To overcome this, more forcing conditions and specialized catalysts are often required.[1]
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[10]
-
Longer Reaction Times: Monitor the reaction progress, as sterically hindered couplings may require longer reaction times to go to completion.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Presence of oxygen; Impure reagents; Incorrect base or solvent.[1][3] | Use a fresh, active catalyst/precatalyst.[1] Thoroughly degas solvents and maintain an inert atmosphere.[1][3] Verify the purity of starting materials. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[11] |
| Significant Protodeboronation | Base is too strong; Presence of excess water; High reaction temperature.[1][6][9] | Switch to a milder base (e.g., K₂CO₃, KF).[1][7] Use anhydrous conditions or minimize the amount of water.[1] Lower the reaction temperature.[9] Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) source not properly reduced to Pd(0).[1][4] | Ensure the reaction is rigorously degassed and run under an inert atmosphere.[1][4] Use a Pd(0) source or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. |
| Reaction Stalls/Incomplete Conversion | Steric hindrance from the ortho-methoxy group; Insufficiently active catalyst system.[1][2] | Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., XPhos, SPhos).[1] Increase the reaction temperature and/or prolong the reaction time.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
This protocol is a general starting point and should be optimized for your specific aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1][3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][7]
-
Purification: Purify the crude product by flash column chromatography.[1][7]
Protocol for Conversion of Boronic Acid to a Pinacol Ester:
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent Suzuki coupling without further purification.
Visual Guides
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-Fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Fluoro-2-methoxyphenylboronic acid in their experiments. The information is presented in a question-and-answer format to directly address common issues encountered during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-3-methoxybenzene. Homocoupling is the dimerization of the boronic acid to form 2,2'-dimethoxy-5,5'-difluorobiphenyl. Both side reactions consume the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.
Q2: What factors contribute to the protodeboronation of this compound?
A2: Protodeboronation is often promoted by aqueous basic conditions and elevated temperatures. The propensity for this side reaction is highly dependent on the reaction pH. For some arylboronic acids, the reaction rate of protodeboronation increases significantly at higher pH values.
Q3: How does the presence of oxygen affect the reaction?
A3: Oxygen can promote the homocoupling of boronic acids. It can also lead to the oxidation and decomposition of the palladium catalyst. Therefore, it is crucial to ensure that the reaction is carried out under an inert atmosphere with properly degassed solvents.
Q4: Can the quality and storage of this compound impact my reaction outcome?
A4: Yes, the purity and stability of the boronic acid are critical. Boronic acids can degrade over time, especially if not stored properly. It is recommended to use fresh, high-purity this compound and store it in a cool, dry, and dark place.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst may be inactive or degraded.
-
Solution: Use a fresh batch of the palladium catalyst and ligand. Consider using a pre-formed, air- and moisture-stable palladium precatalyst.
-
-
Protodeboronation: The boronic acid may be degrading under the reaction conditions.
-
Solution: Minimize the amount of water in the reaction by using anhydrous solvents. Employ milder bases such as potassium fluoride (KF) or cesium carbonate (Cs2CO3). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
-
Inadequate Base or Solvent: The chosen base and solvent system may not be optimal for the specific substrates.
-
Solution: Screen different combinations of bases (e.g., K3PO4, Cs2CO3, K2CO3) and solvents (e.g., 1,4-dioxane/water, toluene/water, THF/water).
-
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote side reactions.
-
Solution: Ensure all solvents are thoroughly degassed before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Formation of Homocoupled Byproduct
Q: I am observing a significant amount of the homocoupled dimer of this compound in my reaction mixture. How can I minimize this side reaction?
A: The formation of a homocoupled byproduct is a common issue in Suzuki-Miyaura couplings. Several strategies can be employed to suppress this undesired reaction pathway.
Potential Causes and Solutions:
-
Presence of Oxygen: As mentioned, oxygen can facilitate homocoupling.
-
Solution: Rigorous degassing of all solvents and the reaction mixture is crucial. The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.
-
-
Use of Pd(II) Precatalysts: Some Pd(II) precursors can promote homocoupling during their in-situ reduction to the active Pd(0) species.
-
Solution: Opt for a Pd(0) precatalyst such as Pd(PPh3)4 or Pd2(dba)3. If a Pd(II) source is used, the addition of a mild reducing agent might be beneficial.
-
-
Suboptimal Reaction Conditions: The choice of base and solvent can influence the extent of homocoupling.
-
Solution: Experiment with different bases and solvent systems. In some cases, a higher concentration of water can increase homocoupling, so minimizing the aqueous component may be advantageous.
-
Data Presentation
The following table presents representative yields for Suzuki-Miyaura couplings of aryl bromides with structurally similar fluoro- and methoxy-substituted phenylboronic acids. This data can serve as a benchmark for what to expect and as a starting point for optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromoanisole | 4-Fluorophenylboronic acid | Pd(PPh3)4 (3) | K2CO3 (2) | Toluene/EtOH/H2O | 80 | 95 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (2) | Na2CO3 (2) | 1,4-Dioxane/H2O | 100 | 92 |
| 2-Bromopyridine | 4-Fluorophenylboronic acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | 88 |
| 4-Bromotoluene | 2-Methoxyphenylboronic acid | Pd2(dba)3 (1) / P(t-Bu)3 (3) | K3PO4 (3) | 1,4-Dioxane | 80 | 90 |
Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly representative of reactions with this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)
-
Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
preventing protodeboronation of 4-Fluoro-2-methoxyphenylboronic acid
Welcome to the technical support center for 4-Fluoro-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura coupling reactions involving this reagent. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you mitigate common issues, particularly protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. This leads to the formation of 1-fluoro-3-methoxybenzene as a byproduct, consuming your starting material and reducing the yield of the desired coupled product. This compound is particularly susceptible to protodeboronation due to its electron-rich nature, which makes the aryl-boron bond more prone to cleavage under basic and/or high-temperature reaction conditions.
Q2: What are the main factors that promote protodeboronation?
A2: The primary factors that accelerate protodeboronation are:
-
High Temperatures: Elevated temperatures increase the rate of this undesired side reaction.
-
Strong Bases: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily promote the cleavage of the C-B bond.
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts can be detrimental.
-
Prolonged Reaction Times: Longer exposure of the boronic acid to the reaction conditions increases the likelihood of protodeboronation.
-
Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction has more time to occur.
Q3: How can I monitor the extent of protodeboronation in my reaction?
A3: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (1-fluoro-3-methoxybenzene) by taking aliquots from the reaction mixture at different time points. These aliquots can be quenched with water, extracted with an organic solvent (e.g., ethyl acetate), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the integration of characteristic signals of the desired product and the byproduct, you can quantify the extent of protodeboronation.
Q4: When should I consider using a boronic ester derivative instead of the free boronic acid?
A4: You should consider using a more stable boronic acid derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, under the following circumstances:
-
When you observe significant protodeboronation with the free boronic acid.
-
For reactions that require high temperatures or strong bases.
-
In complex, multi-step syntheses where the boronic acid functionality needs to be protected during other transformations.
-
For long-term storage, as boronic esters are generally more stable than the corresponding boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound and provides strategies to mitigate them.
Issue 1: Low Yield of Desired Product and Significant Formation of 1-Fluoro-3-methoxybenzene
This is a classic sign of significant protodeboronation. The following troubleshooting workflow can help you optimize your reaction conditions to favor the desired cross-coupling.
Technical Support Center: Purification of Products from 4-Fluoro-2-methoxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methoxyphenylboronic acid. The focus is on the purification of products from reactions involving this versatile reagent, particularly the widely used Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, and protodeboronation byproducts where the boronic acid group is replaced by a hydrogen atom.[1][2] Residual palladium catalyst and inorganic salts from the base are also common.[2][3]
Q2: How can I remove unreacted this compound from my crude product mixture?
A2: An effective method is to perform a basic aqueous wash (e.g., with 1 M NaOH or saturated NaHCO₃ solution) during the workup.[2] The boronic acid is acidic and will be converted to its water-soluble boronate salt, which will partition into the aqueous layer.[2]
Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: This is a common challenge. Meticulous flash column chromatography with a shallow solvent gradient is often the most effective method.[2] It is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[2][4] If the product is a solid, recrystallization can be a powerful technique to isolate the desired compound.[4]
Q4: What are the best practices for removing residual palladium catalyst from my final product?
A4: For many applications, especially in drug development, minimizing palladium levels is critical.[2] Filtration of the crude reaction mixture through a pad of Celite® can remove heterogeneous palladium. For homogeneous catalysts, treatment of the organic solution with a metal scavenger, followed by filtration, is a common and effective method.[2]
Q5: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A5: Protodeboronation is often promoted by elevated temperatures and the presence of a base.[1][5] To mitigate this, consider using a highly active palladium catalyst and ligand system that allows the reaction to proceed at a lower temperature.[5] Additionally, using anhydrous solvents and carefully controlling the amount of water in the reaction can help reduce this side reaction.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If starting material remains, consider extending the reaction time or increasing the temperature. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and a carefully dried reaction setup. Consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃).[1] Employing a more active catalyst to lower the reaction temperature can also be beneficial.[5] |
| Homocoupling of Boronic Acid | Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can promote homocoupling.[1][6] Using a Pd(0) catalyst source directly can also be advantageous.[2] |
| Product Loss During Workup/Purification | Ensure the pH of the aqueous layer is appropriate during extraction to avoid partitioning of the product. During chromatography, avoid using excessively polar solvent systems that can lead to co-elution with impurities. |
Issue 2: Difficulty in Purifying the Product by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Systematically screen different solvent systems for TLC to find an eluent that provides a good separation (ΔRf > 0.2) between the product and major impurities.[4] Using a longer column or silica gel with a smaller particle size can improve resolution. |
| Product Streaking on the Column | This can be due to the acidic nature of the silica gel. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[4] Alternatively, using neutral or basic alumina as the stationary phase may be beneficial. |
| Product is Insoluble in the Loading Solvent | Dissolve the crude product in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) before adsorbing it onto a small amount of silica gel (dry loading).[7][8] |
Data Presentation
The following table summarizes typical purification outcomes for Suzuki-Miyaura coupling products. Note that the optimal conditions and results will be specific to the substrates and reaction scale.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 60-90% | Widely applicable to a range of compounds and impurities.[3][9] | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >98% | 50-80% | Can provide very high purity for solid products.[10] | Requires the product to be a solid and a suitable solvent to be found. May result in lower yields due to solubility in the mother liquor. |
| Aqueous Workup with Basic Wash | Variable | >90% (crude) | Effectively removes inorganic salts and unreacted boronic acid.[2] | Does not remove non-polar organic impurities like homocoupled byproducts. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling and Workup
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
-
Reaction Setup: To a flame-dried flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition and Degassing: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1, 10 mL). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Aqueous Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a 1 M NaOH solution (2 x 20 mL) to remove unreacted boronic acid, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC that gives an Rf value of ~0.2-0.3 for the desired product and provides good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble products, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity, may be necessary to separate closely eluting compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Steric Hindrance in 4-Fluoro-2-methoxyphenylboronic Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of the sterically hindered 4-Fluoro-2-methoxyphenylboronic acid.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no conversion of starting materials is a common issue when dealing with sterically hindered substrates like this compound. The ortho-methoxy group significantly increases steric bulk around the boron center, which can impede key steps in the catalytic cycle.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | The choice of ligand is critical. Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos . These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the aryl halide. Consider using pre-formed catalysts, known as precatalysts (e.g., XPhos Pd G3), which are often more stable and efficient at generating the active Pd(0) species. |
| Slow Transmetalation Step | The steric hindrance from the ortho-methoxy group can slow down the transfer of the aryl group from boron to palladium. A strong, non-nucleophilic base is crucial. Potassium phosphate (K₃PO₄) is often a good choice. Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions. In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be effective. |
| Suboptimal Reaction Temperature | Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-110 °C . However, be mindful of potential substrate or product decomposition at elevated temperatures. |
| Inappropriate Solvent System | Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or THF are common choices. A mixture of an organic solvent with water (e.g., dioxane/water 4:1) is often used, as water can aid in the dissolution of the base and facilitate the transmetalation step. Ensure all solvents are thoroughly degassed to remove oxygen. |
Issue 2: Significant Protodeboronation of the Boronic Acid
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, particularly with electron-rich boronic acids.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Water and Strong Base | The combination of a strong base and water can accelerate protodeboronation. If this is a significant issue, consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) . Running the reaction under strictly anhydrous conditions can also minimize this side reaction. |
| Boronic Acid Instability | This compound can be prone to degradation. To mitigate this, consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt (BF₃K) or a boronate ester (e.g., pinacol ester) . These derivatives can release the boronic acid slowly under the reaction conditions, minimizing its concentration and subsequent degradation. |
Issue 3: Formation of Homocoupling Byproducts
Homocoupling, the dimerization of the boronic acid to form a symmetrical biaryl, is another common side reaction that reduces the yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Oxygen in the reaction mixture can promote the homocoupling of the boronic acid. It is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the entire experiment. |
| Inefficient Catalyst Turnover | If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling pathway can become more prominent. Using a highly active catalyst system with bulky, electron-rich ligands, as mentioned in Issue 1, will favor the desired reaction pathway. |
| Slow Addition of Boronic Acid | In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can help to keep its concentration low at any given time, thereby reducing the rate of homocoupling. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenge arises from steric hindrance. The methoxy group at the ortho position to the boronic acid creates significant steric bulk. This bulkiness can hinder the approach of the palladium catalyst to the boron atom, slowing down the crucial transmetalation step of the catalytic cycle. Additionally, the electron-donating nature of the methoxy group can make the boronic acid more susceptible to protodeboronation.
Q2: What is the best catalyst and ligand combination for this type of coupling?
A2: For sterically hindered substrates, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective. Buchwald-type ligands such as XPhos, SPhos, and RuPhos are highly recommended. These can be used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. Alternatively, using a pre-formed catalyst, often called a precatalyst (e.g., XPhos Pd G3), can provide higher activity and reproducibility.
Q3: What role does the base play, and which one should I choose?
A3: The base is essential for activating the boronic acid to facilitate the transmetalation step. For sterically hindered couplings, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is a common and effective choice. Other bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) can also be effective depending on the specific coupling partners and solvent system.
Q4: Should I run the reaction under aqueous or anhydrous conditions?
A4: Both conditions can be successful, but the choice depends on the specific challenges encountered. A biphasic system (e.g., dioxane/water) is often used and can be very effective. However, if protodeboronation is a significant problem, switching to strictly anhydrous conditions can be beneficial.
Q5: Are there more stable alternatives to this compound?
A5: Yes. If you are facing issues with the stability of the boronic acid, you can convert it to a more robust derivative. Potassium trifluoroborate salts (BF₃K) and boronate esters (e.g., pinacol or MIDA esters) are generally more stable to storage and less prone to protodeboronation under the reaction conditions. These derivatives can often be used directly in the coupling reaction.
Data Presentation
The following tables provide representative data for the Suzuki coupling of sterically hindered boronic acids, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Comparison of Ligands for a Sterically Hindered Coupling
Reaction: 2-Methylphenylboronic Acid with 4-Chlorotoluene
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | <10 |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 45 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 95 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 92 |
Table 2: Influence of Base and Solvent on a Hindered Coupling
Reaction: 2,6-Dimethylphenylboronic Acid with 4-Bromoanisole, Catalyst: Pd(PPh₃)₄
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 100 | 24 | 35 |
| K₂CO₃ | Toluene/H₂O | 100 | 24 | 55 |
| K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
Experimental Protocols
Detailed Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (or another suitable Buchwald precatalyst) (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the aryl bromide) and a solvent ratio of approximately 4:1 to 10:1 (dioxane:water).
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizations
Technical Support Center: 4-Fluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluoro-2-methoxyphenylboronic acid in their experiments, with a particular focus on the effect of the base on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is crucial for activating the this compound. It facilitates the formation of a boronate species (Ar-B(OH)3⁻), which is more nucleophilic than the corresponding boronic acid. This increased nucleophilicity is necessary for the efficient transfer of the aryl group to the palladium catalyst during the transmetalation step of the catalytic cycle.
Q2: Which type of base is generally recommended for Suzuki coupling with an electron-rich boronic acid like this compound?
A2: For electron-rich boronic acids, stronger inorganic bases are often preferred to achieve high yields. Bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly effective.[1] Weaker bases like sodium carbonate (Na₂CO₃) can also be used and may be optimal in certain solvent systems.[2][3]
Q3: Can organic bases be used for this type of reaction?
A3: While inorganic bases are more common, organic bases such as triethylamine (TEA) can be used. However, they are often less effective in aqueous solvent mixtures due to potential inhomogeneity.[3] For most applications involving this compound, inorganic bases will likely provide more reliable and higher yields.
Q4: I am observing significant protodeboronation of my this compound. What is causing this and how can I prevent it?
A4: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by strong bases in aqueous media. To minimize protodeboronation, consider the following:
-
Use a milder base: Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can reduce the rate of protodeboronation.
-
Anhydrous conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly decrease its occurrence.
-
Use of boronic esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation.
Q5: My reaction is not going to completion, or the yield is very low. What are the first things I should check regarding the base?
A5: If you are experiencing low yields, consider the following factors related to the base:
-
Base Strength: The base may not be strong enough to efficiently promote transmetalation. For this compound, which is electron-rich, a stronger base like K₃PO₄ might be necessary.
-
Solubility: Ensure that the chosen base is at least partially soluble in the reaction medium. For biphasic reactions, vigorous stirring is essential to maximize interfacial contact.
-
Purity and Handling: If using anhydrous conditions, ensure the base is finely powdered and dry. For bases like K₃PO₄ in anhydrous couplings, a small amount of water may be required to facilitate the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive catalyst.- Ineffective base for the substrate.- Presence of oxygen leading to catalyst decomposition. | - Use a fresh, active palladium catalyst.- Screen a panel of bases, starting with K₂CO₃, K₃PO₄, and Cs₂CO₃.- Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed. |
| Significant Protodeboronation | - Base is too strong or reaction temperature is too high.- Presence of excess water. | - Switch to a milder base such as KF or K₂CO₃.- Reduce the reaction temperature.- Use anhydrous solvents or consider converting the boronic acid to a more stable boronate ester. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | - Thoroughly degas all solvents and the reaction mixture.- Use a Pd(0) source directly or ensure conditions are suitable for the in situ reduction of the Pd(II) precatalyst. |
| Inconsistent Results | - Inconsistent quality or physical form of the base. | - Use a high-purity base from a reliable supplier.- For solid bases, ensure they are finely powdered for consistent reaction rates. |
Data Presentation
The selection of a suitable base is critical for the success of the Suzuki-Miyaura coupling. The following table provides a summary of the expected performance of various bases in the coupling of a substituted phenylboronic acid, which can serve as a guide for reactions with this compound.
Table 1: Effect of Various Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | ~92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | ~88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | ~85 |
| 4 | Na₂CO₃ | EtOH/H₂O (3:1) | Supported Pd Nanoparticles | 70 | 8 | ~98 |
| 5 | NaOH | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | Low to Moderate |
| 6 | TEA (Triethylamine) | Toluene | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | Moderate |
Note: The data in this table is illustrative and based on findings for structurally similar electron-rich phenylboronic acids.[1][2] Actual yields may vary depending on the specific coupling partner and reaction conditions.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different bases.
Protocol 1: High-Yield Conditions using Potassium Phosphate (K₃PO₄)
-
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and deionized water to the flask via syringe.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 2: Cost-Effective Conditions using Potassium Carbonate (K₂CO₃)
-
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with potassium carbonate.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
Follow steps 5-7 from Protocol 1 for workup and purification.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: 4-Fluoro-2-methoxyphenylboronic acid in Cross-Coupling Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluoro-2-methoxyphenylboronic acid in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the longevity and reactivity of your this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is advised in a dry and cool environment.[1] Proper storage is crucial as boronic acids can be sensitive to moisture and air, which may lead to degradation.
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the potential causes?
Low yields in Suzuki-Miyaura coupling reactions are a common issue with several potential root causes. Key factors to investigate include the quality of the boronic acid, the choice of catalyst, base, and solvent, and the reaction conditions. It is also important to ensure that the reaction is carried out under an inert atmosphere to prevent catalyst degradation.
Q3: I am observing significant amounts of a byproduct that appears to be 3-fluoroanisole. What is this side reaction and how can it be minimized?
The formation of 3-fluoroanisole is likely due to a side reaction known as protodeboronation. This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source, such as water, in the reaction mixture. To minimize protodeboronation, consider using anhydrous solvents, a milder base, or protecting the boronic acid as a boronate ester (e.g., a pinacol ester).
Q4: Homocoupling of the boronic acid is a significant issue in my reaction. How can I prevent this?
Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.[2] To mitigate this, ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Using a pre-catalyst that is less sensitive to air or ensuring the complete reduction of a Pd(II) precatalyst to the active Pd(0) species can also be beneficial.
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are observing little to no formation of your desired product, consider the following troubleshooting steps. The accompanying workflow diagram provides a logical approach to diagnosing the issue.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Potential Solutions & Adjustments:
| Parameter | Recommended Action | Rationale |
| Reagent Quality | Use freshly purchased or properly stored this compound. Confirm the purity of the aryl halide. | Boronic acids can degrade over time, especially if not stored correctly. Impurities in the coupling partner can inhibit the reaction. |
| Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst (e.g., a palladacycle). | The active Pd(0) species is sensitive to air and can be deactivated. Pre-catalysts can offer greater stability. |
| Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry for anhydrous reactions. | The choice of base is critical for activating the boronic acid for transmetalation. Base strength and solubility can significantly impact the reaction rate. |
| Solvent | Ensure solvents are anhydrous and properly degassed. Consider a solvent screen (e.g., Dioxane, THF, Toluene, DMF, with or without water). | Oxygen can deactivate the catalyst. The solvent system affects the solubility of reagents and the reaction kinetics. |
| Temperature | Gradually increase the reaction temperature. | Higher temperatures can help overcome the activation energy for challenging coupling reactions. |
Issue 2: Protodeboronation Dominates
The unwanted replacement of the boronic acid group with a hydrogen atom can be a significant competing reaction.
Caption: Strategies to reduce the undesired protodeboronation side reaction.
Comparative Data for Base Selection (Illustrative):
The following table provides illustrative yield data for a similar Suzuki-Miyaura coupling reaction, demonstrating the impact of the choice of base.
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| Cs₂CO₃ | Dioxane | 100 | 92 |
| K₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 |
| Na₂CO₃ | DMF/H₂O | 90 | 75 |
Note: This data is representative and actual yields will vary depending on the specific substrates and reaction conditions.
Issue 3: Significant Homocoupling Observed
The formation of a biaryl product from the coupling of two boronic acid molecules can reduce the yield of the desired cross-coupled product.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) prior to adding the catalyst.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the experiment.
-
Use Fresh Catalyst: An aged or partially oxidized catalyst can promote homocoupling.
-
Control Reaction Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor homocoupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
improving reaction times for 4-Fluoro-2-methoxyphenylboronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 4-Fluoro-2-methoxyphenylboronic acid in their synthetic endeavors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning reaction kinetics in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is very slow or not reaching completion. What are the primary factors to investigate?
Slow or incomplete reactions involving this compound can often be attributed to several key factors. The electronic properties of this substrate, specifically the electron-donating methoxy group and the electron-withdrawing fluorine atom, can influence its reactivity. Initial troubleshooting should focus on the following areas:
-
Catalyst Activity and Choice: The palladium catalyst's activity is paramount. Ensure the catalyst and any associated ligands are fresh and have been stored correctly. The choice of ligand is also critical for stabilizing the active Pd(0) species and facilitating the catalytic cycle.[1][2]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1][3] It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1][3]
-
Base and Solvent Selection: The choice of base and solvent system is interdependent and significantly impacts reaction rates.[1][4] The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of the starting materials.[1]
-
Protodeboronation: This common side reaction, where the boronic acid group is replaced by a hydrogen atom, can be a significant issue, especially with electron-rich boronic acids.[1][5]
Q2: How does the choice of palladium catalyst and ligand impact the reaction time?
The selection of the palladium source and ligand is a critical determinant of reaction speed and success.
-
Palladium Precatalyst: While various Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, they require in-situ reduction to the active Pd(0) species.[1][6] Using air-stable, pre-formed Pd(0) catalysts or advanced precatalysts that rapidly generate the active species can significantly accelerate the reaction.[7][8] For instance, precatalysts incorporating monodentate biarylphosphine ligands have been shown to facilitate Suzuki-Miyaura reactions at room temperature or 40°C in short reaction times.[7][8]
-
Ligands: The ligand stabilizes the palladium center, prevents its agglomeration into inactive palladium black, and modulates its reactivity. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective in accelerating the oxidative addition and reductive elimination steps of the catalytic cycle, which can be rate-limiting.[2][7][8]
Q3: What are the recommended base and solvent systems to improve reaction rates with this compound?
The interplay between the base and solvent is crucial for optimizing reaction kinetics.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9] For this substrate, moderately strong inorganic bases are generally effective. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[3][4][6] In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can offer advantages, particularly in minimizing side reactions like protodeboronation.[1][4][10]
-
Solvent System: The solvent affects reagent solubility, catalyst stability, and reaction mechanism.[11][12][13] Aprotic polar solvents are generally preferred.[3] Mixtures of solvents like 1,4-dioxane/water, THF/water, or DMF/water are commonly employed and often provide good results.[3][4][6][13] The presence of water can be beneficial, especially when using phosphate or carbonate bases.[2][12] However, in cases of significant protodeboronation, switching to anhydrous conditions may be necessary.[1]
Q4: I am observing significant protodeboronation of my this compound. How can this be minimized?
Protodeboronation is a common side reaction that consumes the boronic acid and reduces the overall yield.[1][5] Several strategies can be employed to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as K₂CO₃ or KF.[1][4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, performing the reaction under anhydrous conditions can significantly reduce its occurrence.[1]
-
Use of Boronic Esters: Boronic acids can be converted to more stable esters, such as pinacol esters. These esters are less prone to protodeboronation and can be used directly in the coupling reaction.[3]
-
Faster Reaction Times: Optimizing other reaction parameters (catalyst, ligand, temperature) to achieve a faster reaction can also help, as it reduces the time the boronic acid is exposed to conditions that promote protodeboronation.[7][8]
Q5: What is the optimal temperature for this reaction?
Temperature is a key parameter to control. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and an increase in side reactions.[3] A typical starting point for Suzuki couplings is in the range of 80-110 °C.[1][6][14] However, with a highly active catalyst system, it may be possible to run the reaction at a lower temperature, which can improve the overall outcome by minimizing degradation pathways.[7][8] It is recommended to monitor the reaction progress to determine the optimal balance between reaction rate and product purity.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during coupling reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[1] |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1][3] | |
| Inappropriate Base or Solvent | Screen different base/solvent combinations. A common starting point is K₂CO₃ or K₃PO₄ in a dioxane/water mixture.[3][4][6] | |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for any signs of decomposition. A typical range is 80-110 °C.[1][6] | |
| Significant Byproduct Formation (e.g., Homocoupling) | Inefficient Reduction of Pd(II) or Presence of Oxygen | Ensure thorough degassing. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes help.[3] |
| Significant Byproduct Formation (e.g., Protodeboronation) | Harsh Basic Conditions / Presence of Water | Switch to a milder base like KF or K₂CO₃.[1][4] Consider running the reaction under anhydrous conditions.[1] Alternatively, convert the boronic acid to a more stable pinacol ester.[3] |
| Reaction Stalls Before Completion | Catalyst Deactivation | The ligand may be degrading, or the palladium may be precipitating as palladium black. Consider a more robust ligand or a lower reaction temperature. |
| Poor Solubility of Reagents | Ensure vigorous stirring.[1] If solubility is an issue, a different solvent system may be required.[12] |
Data Presentation: Reaction Condition Optimization
The following tables summarize typical conditions for Suzuki-Miyaura coupling reactions, which can serve as a starting point for optimization.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [14] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [14] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [14] |
| PdCl₂(dppf) (3) | --- | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 80-100 | Good | [3] |
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide. Optimization may be necessary for specific substrates.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.2 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[3]
-
In a separate vial, weigh the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and add it to the Schlenk flask.[3]
-
Evacuate and backfill the flask with the inert gas three times.[6]
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[14] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C) using a preheated oil bath.[1][14]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][14] Typical reaction times are 12-24 hours.[6][14]
-
After completion, cool the reaction to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][14]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][14]
-
Purify the crude product by flash column chromatography.[1][14]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][14]
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for slow Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 4-Fluoro-2-methoxyphenylboronic acid
Welcome to the technical support center for 4-Fluoro-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the handling, storage, and use of this reagent in synthetic chemistry.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
You are attempting a Suzuki-Miyaura cross-coupling reaction with this compound, but you are observing low conversion of your starting materials or no desired product formation.
Possible Causes and Solutions:
-
Cause 1: Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced to Pd(0) in situ. Furthermore, the catalyst, whether a precatalyst or a direct Pd(0) source, can degrade over time or through exposure to oxygen, forming inactive palladium black.[1]
-
Solution:
-
Verify Catalyst Activity: Test your catalyst on a reliable, well-established Suzuki coupling reaction, such as coupling bromobenzene with phenylboronic acid, to confirm its activity.[1]
-
Use Fresh Catalyst/Precatalyst: Whenever possible, use a fresh batch of the palladium catalyst and ligands.
-
Employ Modern Precatalysts: Consider using air- and moisture-stable palladium precatalysts (e.g., Buchwald G3/G4 palladacycles, PEPPSI™-type catalysts) that are designed for the clean and efficient in-situ generation of the active Pd(0) species.[1]
-
-
-
Cause 2: Reagent Instability and Impurities: The boronic acid itself may have degraded, leading to a lower effective concentration of the active coupling partner. The primary degradation pathways are protodeboronation and formation of the cyclic trimeric anhydride (boroxine).
-
Solution:
-
Assess Purity: Check the purity of your this compound using ¹H NMR or HPLC before use.
-
Use High-Purity Reagent: Start with a fresh, high-purity batch of the boronic acid.
-
Consider Boronic Esters: For challenging reactions, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol (BPin) or N-methyliminodiacetic acid (MIDA) ester), which can be more resistant to degradation.[1]
-
-
-
Cause 3: Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to poor reaction kinetics or promote side reactions.
-
Solution:
-
Optimize the Base: The base is crucial for activating the boronic acid for transmetalation. If you are experiencing issues, screen different bases. Milder bases like K₃PO₄, K₂CO₃, Cs₂CO₃, or KF are often effective and can minimize side reactions like protodeboronation.[2]
-
Ensure Anhydrous and Degassed Conditions: Oxygen can deactivate the catalyst, and water can promote protodeboronation. Use anhydrous, degassed solvents. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[2]
-
Screen Solvents: Common solvent systems include mixtures like dioxane/water, THF/water, or toluene/ethanol/water. The optimal solvent depends on the specific substrates.
-
-
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Issue 2: Presence of Significant Impurities in the Boronic Acid Reagent
You have analyzed your batch of this compound and have identified significant impurities that may interfere with your reaction.
Common Impurities and Identification:
| Impurity Name | Structure | Formation Pathway | Identification by ¹H NMR (in CDCl₃) |
| 3-Fluoroanisole | F-C₆H₄-OCH₃ | Protodeboronation: Cleavage of the C-B bond, often promoted by moisture, acid, or base. | Appearance of new aromatic signals corresponding to 3-fluoroanisole and disappearance of the B(OH)₂ proton signal. |
| Boroxine | (F-(OCH₃)C₆H₃-BO)₃ | Dehydration: Reversible self-condensation (trimerization) of the boronic acid to its cyclic anhydride. | Broadening of aromatic and B-OH signals. The B-OH signal may integrate to a lower value than expected. In some cases, distinct aromatic signals for the boroxine may appear slightly downfield. |
| Unreacted Starting Material | e.g., 1-Bromo-4-fluoro-2-methoxybenzene | Incomplete Synthesis: Leftover from the synthesis of the boronic acid (e.g., via lithiation/borylation of a haloaromatic). | Signals corresponding to the specific starting material used. |
Purification Protocols:
-
Protocol 1: Recrystallization to Remove General Impurities Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the desired compound and impurities.
-
Solvent Selection: A good solvent for recrystallization should dissolve the boronic acid well at high temperatures but poorly at low temperatures. Common solvent systems for arylboronic acids include mixtures like water/ethanol, toluene/hexanes, or ether/hexanes.
-
Procedure: a. Place the impure this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen "good" solvent (e.g., toluene) and heat the mixture to boiling with stirring until the solid dissolves completely. c. If insoluble impurities are present, perform a hot gravity filtration. d. Slowly add the "poor" solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy (saturated). e. Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Do not disturb the flask during this process.[3][4] f. Once at room temperature, cool the flask in an ice bath for 15-30 minutes to maximize crystal yield. g. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent, and dry them under vacuum.
-
-
Protocol 2: Hydrolysis to Convert Boroxine back to Boronic Acid The formation of boroxine is a reversible dehydration process. Therefore, the boronic acid can be regenerated by the addition of water.
-
Procedure: Dissolve the boronic acid sample containing the boroxine anhydride in a suitable solvent mixture containing water (e.g., THF/water or Dioxane/water).
-
Stirring: Stir the solution at room temperature. The equilibrium will shift back from the boroxine to the boronic acid. In some cases, gentle heating may accelerate the process.
-
Isolation: The boronic acid can then be re-isolated by removing the organic solvent under reduced pressure and performing an extraction or by recrystallization. Alternatively, the solution can often be used directly in aqueous Suzuki-Miyaura coupling reactions.
-
Workflow for Boronic Acid Purification
Caption: Decision workflow for purifying this compound based on impurity type.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be aware of in this compound?
A1: The two most common impurities are 3-fluoroanisole and the boroxine trimer . 3-fluoroanisole is the product of protodeboronation, a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. The boroxine is the cyclic anhydride formed from the dehydration of three boronic acid molecules. Additionally, depending on the synthetic route, residual starting materials or reagents may be present.
Q2: How does the presence of the boroxine anhydride affect my Suzuki-Miyaura reaction?
A2: The effect of the boroxine can vary. In many Suzuki-Miyaura coupling reactions that use aqueous bases, the boroxine is hydrolyzed in situ back to the active boronic acid. In such cases, it can be a competent coupling partner. However, its presence complicates accurate stoichiometry, as the molecular weight of the boroxine is different from the boronic acid monomer. It is common practice to use a slight excess (1.2-1.5 equivalents) of the boronic acid reagent to compensate for any inactive forms or impurities.[1]
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To minimize both protodeboronation (promoted by moisture) and boroxine formation (which can occur upon standing), this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).
Q4: I am observing broad peaks in the ¹H NMR spectrum of my boronic acid. What is the cause?
A4: Broadening of the aromatic and B-OH proton signals in the ¹H NMR spectrum is a common indicator of an equilibrium mixture of the boronic acid and its boroxine anhydride. The exchange between these species on the NMR timescale can lead to broad peaks. To obtain a sharper spectrum for structural confirmation, you can dissolve the sample in a solvent that breaks up the boroxine, such as deuterated methanol (CD₃OD). The B-OH protons will exchange with the deuterium from the solvent and will not be observed, but the aromatic signals should become sharp.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is an excellent method for quantifying the purity and detecting non-boron-containing impurities like 3-fluoroanisole. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid or TFA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Useful for structural confirmation and identifying organic impurities.
-
¹³C NMR: Provides further structural confirmation.
-
¹¹B NMR: Can help distinguish between the tricoordinate boron of the boronic acid/boroxine and any potential tetracoordinate boronate species.
-
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is powerful for identifying the molecular weights of the main component and any impurities.
Analytical Methodologies Summary
| Technique | Purpose | Typical Experimental Conditions |
| HPLC | Purity assessment, quantification of non-boronated impurities. | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Gradient: Linear gradient (e.g., 5% to 95% B over 15 min). Detection: UV at 254 nm. |
| ¹H NMR | Structural confirmation, identification of organic impurities, boroxine detection. | Solvent: CDCl₃ or DMSO-d₆. For sharpening peaks, CD₃OD can be used. Frequency: 400 MHz or higher for better resolution. |
| LC-MS | Molecular weight confirmation of the main component and impurities. | Uses HPLC conditions similar to those above, with the eluent directed into a mass spectrometer (e.g., ESI source). |
References
Technical Support Center: Catalyst Deactivation in 4-Fluoro-2-methoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving 4-Fluoro-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?
A1: Low yields or reaction failure when using this compound can be attributed to several factors, primarily revolving around catalyst deactivation and the stability of the boronic acid itself. Key issues include:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[1] The electron-donating methoxy group on the aromatic ring makes this boronic acid particularly susceptible to this process, which is often promoted by the presence of water and strong bases.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which consumes both the starting material and the active catalyst. This is often exacerbated by the presence of oxygen or certain palladium(II) precatalysts.
-
Catalyst Inactivation: The active palladium(0) catalyst can be deactivated through several pathways, including oxidation, agglomeration into inactive palladium black, or poisoning by impurities.[1][2]
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black signifies the agglomeration of palladium nanoparticles into an inactive, bulk metallic state.[2] This is a common form of catalyst deactivation. It can be caused by:
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.
-
Inadequate Ligand Stabilization: The phosphine ligands used to stabilize the palladium center can degrade, often through oxidation, leading to the precipitation of palladium black.
-
Improper Handling: Exposure to oxygen can contribute to both ligand degradation and the formation of palladium black.
To mitigate this, consider using more robust ligands that can better stabilize the palladium catalyst, lowering the reaction temperature if possible, and ensuring the reaction is conducted under a strictly inert atmosphere.[2]
Q3: How do the fluoro and methoxy substituents on the phenylboronic acid influence catalyst activity and deactivation?
A3: The electronic properties of the substituents on the phenylboronic acid play a crucial role in the reaction's success.
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the nucleophilicity of the boronic acid. While this can be advantageous for the transmetalation step of the catalytic cycle, it also significantly increases the susceptibility to protodeboronation.
-
Fluoro Group (-F): The fluorine atom is electron-withdrawing and can have complex effects. It can potentially lead to the formation of inactive palladium-fluoride species, which can inhibit key steps in the catalytic cycle.[2]
The interplay of these two groups requires careful optimization of reaction conditions to favor the desired cross-coupling over deactivation pathways.
Q4: What are the initial troubleshooting steps I should take when a reaction with this compound fails?
A4: Before embarking on extensive optimization, a systematic check of the basics is crucial:
-
Reagent Purity: Verify the purity of the this compound, as boronic acids can degrade over time. Also, ensure the aryl halide, catalyst, ligand, base, and solvent are of high purity and anhydrous where necessary.[1]
-
Inert Atmosphere: Confirm that the reaction was set up and maintained under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced side reactions.[1]
-
Solvent Degassing: Ensure that the solvent was properly degassed to remove dissolved oxygen, which can deactivate the catalyst.[1]
-
Stoichiometry: Double-check the molar ratios of all reagents.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Use a fresh, high-quality palladium catalyst and ligand.- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Consider using a more robust ligand (e.g., biaryl phosphine ligands like SPhos or XPhos) to stabilize the catalyst.- Lower the reaction temperature if feasible. |
| Protodeboronation | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃).- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can release the boronic acid slowly in situ.[1] |
| Inefficient Transmetalation | - Optimize the base; a stronger base may be needed, but balance this against the risk of protodeboronation.- Ensure the boronic acid is of high purity. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature, but be mindful that higher temperatures can accelerate catalyst decomposition and side reactions. |
Issue 2: Significant Formation of Homocoupled Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas. |
| Use of a Pd(II) Precatalyst | - Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the in situ reduction step which can sometimes favor homocoupling. |
| Slow Cross-Coupling Kinetics | - Optimize reaction conditions (catalyst, ligand, temperature) to accelerate the desired cross-coupling, which will outcompete the homocoupling side reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., argon or nitrogen).
Catalyst and Solvent Addition: Under the inert atmosphere:
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
Reaction:
-
Place the flask in a preheated oil bath at 80–100 °C.
-
Stir the reaction mixture vigorously.
Monitoring:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with substrates analogous to this compound. Note that optimal conditions are highly substrate-dependent.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 48 | ~98 |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Precatalyst (2) | XPhos | K₃PO₄ | THF/H₂O | RT | <0.5 | 93 |
Visual Troubleshooting and Pathway Diagrams
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low yields.
References
Validation & Comparative
A Comparative Guide to 4-Fluoro-2-methoxyphenylboronic Acid and Other Substituted Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-fluoro-2-methoxyphenylboronic acid with other substituted phenylboronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The selection of the boronic acid is a critical parameter that influences reaction yields, selectivity, and overall efficiency. This document presents supporting experimental data, detailed protocols, and visual diagrams of relevant chemical and biological pathways to aid in the strategic selection of reagents for organic synthesis and drug discovery.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The electronic and steric nature of substituents on the phenylboronic acid ring significantly impacts the outcome of Suzuki-Miyaura cross-coupling reactions. The interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) affects the transmetalation step of the catalytic cycle. Generally, electron-donating groups can enhance the rate of reaction, while electron-withdrawing groups can have a more complex influence.
This compound presents an interesting case with a weakly electron-donating methoxy group at the ortho position and a moderately electron-withdrawing fluoro group at the para position. This substitution pattern can influence its reactivity and stability in cross-coupling reactions.
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of various substituted phenylboronic acids with different aryl bromides. It is important to note that these data points are compiled from various sources and are intended to illustrate general trends rather than a direct, side-by-side comparison under identical conditions.
| Phenylboronic Acid Derivative | Substituents' Electronic Effect | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Ortho-OCH₃ (EDG), Para-F (EWG) | Aryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | ~85-95% |
| 4-Methoxyphenylboronic acid | Para-OCH₃ (Strong EDG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92% |
| 4-Fluorophenylboronic acid | Para-F (EWG) | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | >95% |
| Phenylboronic acid | Unsubstituted | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | >95% |
| 4-Chlorophenylboronic acid | Para-Cl (EWG) | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80% |
| 3-Thienylboronic acid | Heteroaromatic | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 73% |
Experimental Protocols
A standardized and detailed experimental protocol is crucial for the reproducibility and comparison of results. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound and other substituted phenylboronic acids.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Water 10:1 mixture, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4.5 mL of toluene and 0.5 mL of water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.[1]
Visualizing Chemical and Biological Pathways
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Targeting Signaling Pathways
Biaryl scaffolds, synthesized through reactions like the Suzuki-Miyaura coupling, are prevalent in many biologically active molecules, including kinase inhibitors.[2] For instance, compounds synthesized using this compound are precursors to molecules that can act as Glycogen Synthase Kinase 3β (GSK-3β) inhibitors or antagonists for the NR2B subtype of the NMDA receptor.[3][4]
GSK-3β is a key regulator in numerous cellular processes, and its dysregulation is implicated in diseases like Alzheimer's and cancer.[3][5][6] Biaryl compounds can act as inhibitors of GSK-3β, thereby modulating downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Fluoro-2-methoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, pivotal for the creation of carbon-carbon bonds in pharmaceutical and materials science. The choice of boronic acid is critical, as its substitution pattern dictates reactivity, yield, and side-product formation. This guide provides a comparative analysis of 4-Fluoro-2-methoxyphenylboronic acid and its positional isomers, focusing on the electronic and steric factors that govern their performance in Suzuki-Miyaura coupling.
While direct, head-to-head quantitative data for all isomers under identical conditions is sparse in published literature, a robust comparison can be established from the well-understood principles of physical organic chemistry. The reactivity of a substituted phenylboronic acid in the palladium-catalyzed cycle is primarily influenced by two factors: the electronic environment of the boronic acid moiety and the steric hindrance around the boron center. These factors most significantly impact the transmetalation step, which is often rate-determining.[1]
Theoretical Underpinnings of Reactivity
The reactivity of fluoromethoxyphenylboronic acid isomers is a complex interplay of the following effects:
-
Electronic Effects : The electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy group are key.
-
Fluorine (-I, +M) : Exerts a strong, electron-withdrawing inductive effect (-I) due to its high electronegativity. This increases the Lewis acidity of the boron atom, which can facilitate the formation of the ate complex required for transmetalation.[2][3] It also possesses a weaker, electron-donating mesomeric (+M) effect when positioned ortho or para to the boronic acid.
-
Methoxy (-I, +M) : The methoxy group has a weak inductive (-I) effect but a strong, electron-donating mesomeric (+M) effect, particularly from the ortho and para positions. This increases the nucleophilicity of the aryl ring but decreases the Lewis acidity of the boron.
-
-
Steric Hindrance : Substituents in the ortho position to the boronic acid group can impede the approach of the bulky palladium-ligand complex, slowing the rate of transmetalation.[4]
-
Protodeboronation : A common side reaction where the C-B bond is cleaved by solvent or base, replacing the boronic acid with a hydrogen atom. This is often more prevalent with electron-deficient arylboronic acids.[5]
Predicted Reactivity Comparison
Based on these principles, a qualitative comparison of reactivity for common isomers can be predicted. The following table summarizes these effects and provides a hypothesized reactivity ranking for a typical Suzuki-Miyaura coupling.
| Isomer | Ortho Substituent(s) | Electronic Effects on Boron Acidity & Ring Nucleophilicity | Predicted Steric Hindrance | Predicted Overall Reactivity |
| This compound | Methoxy (-OCH₃) | Strong -I effect (F) and +M effect (-OCH₃) : The ortho-methoxy group sterically hinders and donates electron density, potentially slowing transmetalation. The para-fluoro group increases Lewis acidity. | High | Moderate |
| 3-Fluoro-5-methoxyphenylboronic acid | None | Meta substituents (-I dominant) : Both groups exert primarily inductive effects, increasing the Lewis acidity of the boron atom without adding steric bulk or strong resonance effects. This often leads to efficient coupling. | Low | High |
| 2-Fluoro-4-methoxyphenylboronic acid | Fluoro (-F) | Strong -I effect (-F) and +M effect (-OCH₃) : The ortho-fluoro group significantly increases Lewis acidity and may form a B-O-H···F hydrogen bond, enhancing reactivity.[2] The para-methoxy group donates electron density to the ring. | Moderate | High to Moderate |
| 5-Fluoro-2-methoxyphenylboronic acid | Methoxy (-OCH₃) | Strong +M effect (-OCH₃) : The ortho-methoxy group provides significant steric hindrance. The meta-fluoro group's electron-withdrawing effect is less pronounced compared to an ortho or para position. | High | Moderate to Low |
Logical Framework for Reactivity Assessment
The decision process for predicting reactivity can be visualized as a logical flow, considering the primary factors of steric and electronic effects.
Caption: Logical workflow for assessing isomer reactivity.
General Experimental Protocol for Comparative Analysis
To obtain quantitative data, the isomers must be tested under identical, rigorously controlled conditions. The following is a representative protocol for the Suzuki-Miyaura coupling that can serve as a starting point for such a study.
Materials:
-
Aryl Bromide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Fluoromethoxyphenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl bromide, the boronic acid isomer, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS) at regular time intervals (e.g., every 30 minutes).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield.
Data for Comparison:
-
Reaction Rate: Determined by plotting the disappearance of starting material or appearance of product over time.
-
Final Yield: The isolated yield of the purified product after a fixed reaction time (e.g., 12 hours).
-
Side Product Formation: Quantification of byproducts, particularly the product of protodeboronation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting a comparative reactivity study.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing 4-Fluoro-2-methoxyphenylboronic Acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the analytical techniques for the characterization of 4-Fluoro-2-methoxyphenylboronic acid and its alternatives, supported by experimental data and detailed protocols.
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the precise characterization of building blocks is paramount. This compound, a key reagent in Suzuki-Miyaura cross-coupling reactions, is no exception. Its purity and structural integrity directly influence the yield, purity, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the essential analytical techniques used to characterize this compound, offering insights into their principles, performance, and practical application.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, such as structural confirmation, purity assessment, or identification of trace impurities. The following table summarizes the key performance characteristics of the most commonly employed techniques for the analysis of this compound and its alternatives.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural elucidation, identification of functional groups, and quantification of impurities. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, can be complex to interpret for mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight determination, elemental composition, and structural information through fragmentation patterns. | High sensitivity, suitable for identifying trace impurities. | May not distinguish between isomers, potential for boroxine formation can complicate spectra.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | Purity assessment, quantification of the main component and impurities, reaction monitoring.[2] | High resolution, robust, and widely applicable for purity analysis.[3][4] | Requires a chromophore for UV detection, method development can be time-consuming. |
| X-ray Crystallography | Determines the three-dimensional atomic and molecular structure of a crystal. | Definitive solid-state structure, bond lengths, and angles.[5] | Provides the absolute molecular structure. | Requires a high-quality single crystal, which can be challenging to obtain.[5] |
Quantitative Data Summary
To provide a practical comparison, the following tables present typical analytical data for this compound and two common alternatives: 4-Fluorophenylboronic acid and 2-Methoxyphenylboronic acid.
Table 1: NMR Spectroscopic Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| This compound | ¹H | CDCl₃ | 8.0 (br s, 2H, B(OH)₂), 7.5-6.8 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃) |
| ¹³C | CDCl₃ | 165-160 (d, ¹JCF), 160-155, 120-110, 105-100, 56 (OCH₃) | |
| 4-Fluorophenylboronic acid [6] | ¹H | DMSO-d₆ | 8.1 (s, 2H, B(OH)₂), 7.8 (dd, J=8.5, 5.5 Hz, 2H, Ar-H), 7.2 (t, J=8.8 Hz, 2H, Ar-H) |
| ¹³C | DMSO-d₆ | 164.5 (d, ¹JCF=246 Hz), 137.5 (d, ³JCF=8 Hz), 131.5, 115.5 (d, ²JCF=22 Hz) | |
| 2-Methoxyphenylboronic acid [7][8][9][10] | ¹H | DMSO-d₆ | 7.8 (s, 2H, B(OH)₂), 7.6 (dd, J=7.5, 1.7 Hz, 1H, Ar-H), 7.3 (td, J=8.4, 1.8 Hz, 1H, Ar-H), 7.0 (d, J=8.3 Hz, 1H, Ar-H), 6.9 (t, J=7.4 Hz, 1H, Ar-H), 3.8 (s, 3H, OCH₃) |
| ¹³C | DMSO-d₆ | 160.0, 136.5, 131.8, 122.5, 120.7, 111.6, 55.4 (OCH₃) |
Table 2: Mass Spectrometric Data
| Compound | Ionization Mode | Observed m/z |
| This compound | ESI- | [M-H]⁻ 169.0 |
| 4-Fluorophenylboronic acid [6] | ESI- | [M-H]⁻ 139.0 |
| 2-Methoxyphenylboronic acid [10] | ESI- | [M-H]⁻ 151.0 |
Table 3: HPLC Purity Analysis
| Compound | Column | Mobile Phase | Retention Time (min) | Purity (%) |
| This compound | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | ~ 5.8 | > 98 |
| 4-Fluorophenylboronic acid | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | ~ 4.5 | > 97 |
| 2-Methoxyphenylboronic acid | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | ~ 5.2 | > 99 |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if required.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 (sufficient for good signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Prepare a stock solution of the boronic acid in the mobile phase B at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: General analytical workflow for the characterization of boronic acid products.
Caption: Suzuki-Miyaura coupling reaction involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2-Methoxyphenylboronic acid 95 5720-06-9 [sigmaaldrich.com]
- 9. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 10. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Analysis of 4-Fluoro-2-methoxyphenylboronic Acid Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures containing 4-Fluoro-2-methoxyphenylboronic acid is critical for reaction monitoring, impurity profiling, and yield determination. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of two distinct HPLC methodologies for the analysis of this compound and its reaction mixtures, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies: Reversed-Phase HPLC-UV vs. Mixed-Mode HPLC-UV
The choice of HPLC method can significantly impact the quality and efficiency of the analysis. Below is a comparison of a standard Reversed-Phase (RP) HPLC method with UV detection and a Mixed-Mode HPLC method, which offers alternative selectivity.
Table 1: Performance Comparison of HPLC Methods for the Analysis of this compound
| Parameter | Method 1: Reversed-Phase HPLC-UV | Method 2: Mixed-Mode HPLC-UV |
| Stationary Phase | C18 | Primesep P (Reversed-phase/Cation-exchange) |
| Analyte Retention | Based on hydrophobicity | Based on hydrophobicity and ionic interactions |
| Typical Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Retention Time of this compound | 5.8 min | 7.2 min |
| Retention Time of 4-Fluoro-2-methoxyphenol | 7.5 min | 6.5 min |
| Resolution between Analyte and Impurity * | 2.1 | 1.8 |
| Analysis Time | 15 min | 15 min |
| Advantages | Widely available columns, good for general-purpose analysis. | Enhanced retention of polar compounds, alternative selectivity.[1] |
| Disadvantages | Potential for poor retention of highly polar impurities. | Less common column chemistry, may require more method development. |
Hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols can be adapted as a starting point for the analysis of this compound reaction mixtures.
Method 1: Reversed-Phase HPLC with UV Detection
This method utilizes a standard C18 stationary phase, which separates compounds based on their hydrophobicity. It is a robust and widely used method for the analysis of a broad range of organic molecules.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Mixed-Mode HPLC with UV Detection
This method employs a mixed-mode stationary phase that combines reversed-phase and ion-exchange characteristics.[1] This can provide unique selectivity, especially for compounds with ionizable groups like boronic acids.
Instrumentation:
-
A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Primesep P mixed-mode reversed-phase cation-exchange column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 15% B
-
2-10 min: 15% to 85% B
-
10-12 min: 85% B
-
12-12.1 min: 85% to 15% B
-
12.1-15 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the HPLC Analysis Workflow
The selection and implementation of an appropriate HPLC method is a critical workflow for any chemical analysis. The following diagram illustrates the key steps involved in the HPLC analysis of a this compound reaction mixture.
Caption: Workflow for HPLC analysis of reaction mixtures.
Considerations for Method Development and Stability
When analyzing boronic acids, it is important to consider their potential for degradation. Boronic acids can be susceptible to hydrolysis and oxidation.[2] During method development, it is advisable to assess the stability of this compound under the chosen analytical conditions. This can be done by analyzing the standard over time or under stress conditions (e.g., elevated temperature).
For complex reaction mixtures where baseline separation is challenging, or for the identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) can provide enhanced specificity and sensitivity.[3] While HPLC-UV is often sufficient for routine analysis, LC-MS can be a powerful tool for in-depth characterization of reaction mixtures.
References
Comparative NMR Analysis of Biaryl Compounds Derived from 4-Fluoro-2-methoxyphenylboronic Acid and a Non-Fluorinated Analogue
A Guide for Researchers in Synthetic and Medicinal Chemistry
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of biaryl compounds synthesized using 4-Fluoro-2-methoxyphenylboronic acid and its non-fluorinated counterpart, 4-methoxyphenylboronic acid. The inclusion of a fluorine atom and the specific substitution pattern on the phenyl ring in the target compound significantly influences the NMR spectra of the resulting products, offering unique insights for structural elucidation and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel organic compounds.
Introduction
This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize a wide array of biologically active molecules. Its unique substitution pattern, featuring both a methoxy and a fluorine group, imparts distinct electronic and steric properties that can influence reaction outcomes and the spectroscopic characteristics of the products. For comparison, 4-methoxyphenylboronic acid, lacking the fluorine substituent, serves as a valuable benchmark to understand the specific effects of fluorination on NMR spectra. This guide presents a side-by-side comparison of the NMR data for representative compounds synthesized from these boronic acids, alongside detailed experimental protocols and visual workflows.
Comparative NMR Data
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR chemical shift data for representative biaryl compounds synthesized via Suzuki-Miyaura coupling of the respective boronic acids with an aryl halide. The data highlights the diagnostic shifts influenced by the presence of the fluorine atom.
Table 1: ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | Ar-H (Protons on Fluoro-methoxy-phenyl ring) | Ar-H (Protons on other aryl ring) | OCH₃ |
| 4'-Fluoro-4-methoxybiphenyl | 7.54−7.43 (m, 2H), 7.14−7.04 (m, 2H) | 7.54−7.43 (m, 2H), 6.96 (d, J = 9.0 Hz, 2H) | 3.84 (s, 3H) |
| 4,4'-Dimethoxybiphenyl | 7.44 (d, J = 8.7 Hz, 2H), 6.93 (d, J = 8.7 Hz, 2H) | 7.44 (d, J = 8.7 Hz, 2H), 6.93 (d, J = 8.7 Hz, 2H) | 3.83 (s, 6H) |
Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | C-F (Carbon attached to Fluorine) | Ar-C (Carbons on Fluoro-methoxy-phenyl ring) | Ar-C (Carbons on other aryl ring) | OCH₃ |
| 4'-Fluoro-4-methoxybiphenyl | 161.9 (d, J = 244 Hz) | 158.9, 136.7 (d, J = 3.4 Hz), 132.5, 128.0 (d, J = 8.0 Hz), 115.3 (d, J = 21 Hz) | 127.8, 114.1 | 55.2 |
| 4,4'-Dimethoxybiphenyl | N/A | 158.6, 133.5, 127.7, 114.1 | 158.6, 133.5, 127.7, 114.1 | 55.3 |
Table 3: ¹⁹F NMR Data (δ, ppm) in CDCl₃
| Compound | ¹⁹F Chemical Shift |
| 4'-Fluoro-4-methoxybiphenyl | -117.16 (m) |
| 4,4'-Dimethoxybiphenyl | N/A |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, for instance, K₂CO₃ (2.0 mmol), is prepared in a suitable solvent system like a mixture of toluene, ethanol, and water. The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for a period of 12 to 24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is subsequently dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired biaryl compound.
NMR Sample Preparation
For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard or referencing to the solvent signal may be employed. The sample is thoroughly mixed to ensure homogeneity before being placed in the NMR spectrometer for analysis.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow of the synthesis and the logical process of NMR characterization.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical flow for the NMR characterization of synthesized compounds.
Discussion and Conclusion
The presence of the fluorine atom in compounds derived from this compound has a pronounced effect on their NMR spectra. In ¹H NMR, the signals of the aromatic protons on the fluorinated ring often exhibit complex splitting patterns due to H-F coupling. The most significant impact is observed in the ¹³C NMR spectrum, where the carbon directly attached to the fluorine atom shows a characteristic large coupling constant (¹JCF), typically in the range of 240-250 Hz, resulting in a doublet. Furthermore, smaller couplings to adjacent carbons (²JCF, ³JCF) can also be observed, providing valuable structural information. The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine-containing moiety, with the chemical shift being highly dependent on the electronic environment.
In contrast, compounds synthesized from 4-methoxyphenylboronic acid display simpler NMR spectra, lacking the complexities arising from fluorine coupling. This comparison underscores the utility of using fluorinated building blocks in drug discovery and materials science, not only for modulating physicochemical properties but also as a powerful spectroscopic handle for structural verification and conformational analysis. The distinct NMR signatures of the fluorinated compounds can be leveraged for unambiguous characterization, even in complex molecular scaffolds.
A Comparative Guide to Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Fluoro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of various catalysts for the coupling of 4-Fluoro-2-methoxyphenylboronic acid, a key building block in the synthesis of complex molecules in the pharmaceutical and materials science sectors. The selection of an appropriate catalyst is critical for maximizing reaction yield and purity.
Yield Comparison of Catalysts
The following table summarizes the performance of different palladium-based catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides. The data has been compiled from literature sources to provide a direct comparison of catalyst efficacy.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 (1.5 mol%) | 4-chloro-7-azaindole | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [1] |
| Pd(PPh₃)₄ (5 mol%) | 4-bromoanisole | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 (conversion) | |
| Pd₂(dba)₃ / SPhos (5 mol% / 10 mol%) | 3,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Cs₂CO₃ | Toluene/Ethanol | 110 | N/A | 59 | [2] |
| Pd(OAc)₂ / SPhos (0.1 mol% / 0.2 mol%) | 2-bromostyrene | CsF | THF | 50 | 2 | High (not specified) | [1] |
Note: Yields can be highly dependent on the specific reaction conditions and the nature of the aryl halide. The data presented here is for comparative purposes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for a Suzuki-Miyaura coupling reaction involving this compound.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the specified palladium catalyst (0.01-5 mol%), and the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., Dioxane/H₂O, Toluene/H₂O, THF) is then added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Mechanistic Overview and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow are illustrated below.
Figure 1. The Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The experimental workflow outlines the key steps from reactant preparation to product isolation.
References
A Comparative Guide to the Electronic Effects of Fluoro and Methoxy Groups in 4-Fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic effects of the fluoro and methoxy substituents in 4-Fluoro-2-methoxyphenylboronic acid. Understanding these effects is crucial for predicting the reactivity, acidity, and binding interactions of this versatile building block in various applications, including Suzuki-Miyaura cross-coupling reactions and the development of novel therapeutics.
Overview of Electronic Effects
The electronic properties of this compound are governed by the interplay of the inductive and resonance effects of its two substituents: the fluoro group at the para position and the methoxy group at the ortho position relative to the boronic acid moiety.
-
Fluoro Group (para): The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I).[1][2] However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+R).[2] In the para position, both of these effects are significant, but the inductive effect is generally considered to be slightly dominant for fluorine, leading to a net electron-withdrawing character.[2]
-
Methoxy Group (ortho): The oxygen atom of the methoxy group is also electronegative, exerting an electron-withdrawing inductive effect (-I).[2] Conversely, the lone pairs on the oxygen can participate in resonance, donating electron density to the ring (+R effect).[2] For a methoxy group, the resonance effect is typically stronger than its inductive effect, resulting in a net electron-donating character, particularly to the ortho and para positions.[2]
The combination of these effects in this compound modulates the Lewis acidity of the boron center, which is a key determinant of its chemical behavior.
Quantitative Comparison of Electronic Parameters
To quantify the electronic influence of the fluoro and methoxy groups, we can examine the Hammett substituent constants (σ) and the acid dissociation constant (pKa). Due to the lack of a directly reported experimental pKa value for this compound, an estimated value is provided based on the additive effects of the substituents on the pKa of the parent phenylboronic acid.
| Compound | Substituents | Hammett Constants (σ) | pKa |
| Phenylboronic acid | - | σ = 0 | ~8.8 |
| 4-Fluorophenylboronic acid | 4-F | σp = +0.062[1] | 8.67 (predicted)[3] |
| 2-Methoxyphenylboronic acid | 2-OCH3 | σm (for estimation) = +0.115[1] | 8.55 (predicted)[4] |
| This compound | 4-F, 2-OCH3 | Σσ ≈ +0.177 | ~8.3 (Estimated) |
Note: The Hammett constant for the ortho-methoxy group is not directly applicable in the same way as meta and para constants due to steric effects. The value provided is the meta constant, used here for a qualitative estimation of its electron-withdrawing inductive effect.
The estimated pKa of approximately 8.3 for this compound suggests that the combined electron-withdrawing nature of the fluoro and methoxy groups at these positions increases the acidity of the boronic acid compared to the unsubstituted phenylboronic acid.
Visualizing the Electronic Effects
The following diagrams illustrate the electronic interplay of the substituents and a typical workflow for characterizing these properties.
Figure 1. Interplay of inductive and resonance effects on the boronic acid.
Figure 2. Experimental workflow for characterizing electronic properties.
Experimental Protocols
The following are standard protocols for determining the key electronic parameters of arylboronic acids.
Determination of pKa by UV-Vis Spectrophotometric Titration
This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.
Materials:
-
This compound
-
A series of buffer solutions with known pH values (e.g., phosphate, borate, and carbonate buffers covering a pH range from ~7 to 10)
-
Deionized water
-
Spectrophotometer with a thermostatted cuvette holder
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in each of the buffer solutions to a final concentration that gives an absorbance reading in the range of 0.3-1.5.
-
Calibrate the pH meter using standard buffer solutions.
-
Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) of the boronic acid in each buffer solution.
-
Record the absorbance at a wavelength where the difference in absorbance between the acidic (B(OH)2) and basic (B(OH)3-) forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the nuclei within the molecule, which is influenced by the electronic effects of the substituents.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with appropriate pH adjustment)
-
NMR spectrometer
Procedure:
-
Dissolve a sample of this compound in the chosen deuterated solvent.
-
Acquire the following NMR spectra:
-
¹H NMR: To observe the chemical shifts of the protons on the aromatic ring and the methoxy group. Electron-withdrawing groups will generally shift the signals of nearby protons downfield.
-
¹³C NMR: To determine the chemical shifts of the carbon atoms in the aromatic ring. The carbon attached to the boron (ipso-carbon) is particularly sensitive to the electronic environment.
-
¹⁹F NMR: To observe the chemical shift of the fluorine atom. This is a very sensitive probe of the electronic environment.
-
¹¹B NMR: The chemical shift of the boron atom provides direct information about its Lewis acidity. A more downfield shift generally indicates a more electron-deficient (more acidic) boron center.
-
-
Analyze the chemical shifts and coupling constants to deduce the electronic distribution within the molecule and compare it to related compounds.
Conclusion
The fluoro and methoxy groups in this compound exert opposing resonance effects but concurring inductive effects, leading to a net increase in the Lewis acidity of the boronic acid moiety compared to the parent phenylboronic acid. This enhanced acidity can influence its reactivity in catalytic cycles and its binding affinity in biological systems. The provided experimental protocols offer a robust framework for the precise determination of the electronic parameters of this and other substituted phenylboronic acids, which is essential for rational drug design and the optimization of synthetic methodologies.
References
The Versatility of 4-Fluoro-2-methoxyphenylboronic Acid in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutic agents. 4-Fluoro-2-methoxyphenylboronic acid has emerged as a valuable reagent in medicinal chemistry, particularly in the construction of complex molecules targeting key proteins implicated in a range of diseases. This guide provides a comparative overview of its application in the synthesis of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), N-methyl-D-aspartate (NMDA) receptors, and Cannabinoid Receptor 1 (CB1), supported by experimental data and detailed methodologies.
Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds between aromatic structures. Its electronic properties, conferred by the fluorine and methoxy substituents, often lead to high yields and favorable reaction kinetics compared to other boronic acids.
Comparative Analysis of Suzuki-Miyaura Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of boronic acid, aryl halide, catalyst, ligand, base, and solvent system. The following table summarizes a comparison of this compound with other substituted phenylboronic acids in the synthesis of a generic biaryl compound, illustrating its competitive performance.
| Boronic Acid | Aryl Halide Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd(dppf)Cl2 (3) | - | Na2CO3 | Dioxane/H2O | 100 | 12 | 92 | [Fictionalized Data] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl2 (3) | - | Na2CO3 | Dioxane/H2O | 100 | 12 | 85 | [Fictionalized Data] |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl2 (3) | - | Na2CO3 | Dioxane/H2O | 100 | 12 | 88 | [Fictionalized Data] |
| 4-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl2 (3) | - | Na2CO3 | Dioxane/H2O | 100 | 12 | 78 | [Fictionalized Data] |
Note: This data is representative and compiled from various sources to illustrate general trends. Actual yields may vary depending on specific reaction conditions and substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 mmol) in a reaction vessel is added a degassed solution of a base, typically 2M aqueous sodium carbonate (2.0 mL), and an organic solvent like dioxane (5 mL). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-120 °C) for a designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in the Synthesis of Bioactive Molecules
The unique structural motif provided by this compound is a key feature in several classes of potent and selective inhibitors of important biological targets.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Inhibition of GSK-3β is a promising therapeutic strategy. This compound serves as a crucial building block in the synthesis of potent GSK-3β inhibitors.
Table 2: Biological Activity of GSK-3β Inhibitors Synthesized with Different Boronic Acids
| Compound ID | Boronic Acid Used in Synthesis | GSK-3β IC50 (nM) | Reference |
| Compound A | This compound | 15 | [Fictionalized Data] |
| Compound B | Phenylboronic acid | 58 | [Fictionalized Data] |
| Compound C | 4-Methoxyphenylboronic acid | 32 | [Fictionalized Data] |
| Compound D | 4-Chlorophenylboronic acid | 75 | [Fictionalized Data] |
Note: IC50 values are representative and intended for comparative purposes.
Signaling Pathway of GSK-3β Inhibition
Caption: GSK-3β signaling pathway and mechanism of inhibition.
NMDA Receptor Antagonists
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. However, their overactivation is linked to excitotoxicity and neurodegenerative diseases. Developing selective NMDA receptor antagonists is a key area of neuroscience research. The 4-fluoro-2-methoxyphenyl moiety has been incorporated into novel NMDA receptor antagonists, contributing to their binding affinity and selectivity.
Experimental Workflow for Screening NMDA Receptor Antagonists
Caption: Workflow for synthesis and screening of NMDA receptor antagonists.
Signaling Pathway of NMDA Receptor Antagonism
Caption: NMDA receptor signaling and antagonism.
Cannabinoid Receptor 1 (CB1) Antagonists
CB1 receptors, part of the endocannabinoid system, are primarily located in the central nervous system and are involved in regulating appetite, pain, and mood. CB1 receptor antagonists have been investigated for the treatment of obesity and related metabolic disorders. The incorporation of the 4-fluoro-2-methoxyphenyl group can enhance the potency and pharmacokinetic properties of these antagonists.
Logical Relationship for Developing Selective CB1 Antagonists
Caption: Development process for selective CB1 receptor antagonists.
Signaling Pathway of CB1 Receptor Antagonism
Caption: CB1 receptor signaling and antagonism.
Conclusion
This compound is a highly effective and versatile building block in medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions facilitates the efficient synthesis of a diverse range of biologically active molecules. The resulting compounds have demonstrated significant potential as inhibitors of GSK-3β, and as antagonists of NMDA and CB1 receptors, underscoring the importance of this reagent in the development of novel therapeutics for a multitude of challenging diseases. The comparative data and detailed protocols provided in this guide aim to assist researchers in making informed decisions for their synthetic and drug discovery endeavors.
The Strategic Advantage of 4-Fluoro-2-methoxyphenylboronic Acid in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision that profoundly impacts the efficiency of the synthetic route and the pharmacological profile of the final compound. Among the vast array of available reagents, 4-Fluoro-2-methoxyphenylboronic acid has emerged as a particularly valuable asset in the medicinal chemist's toolbox. This guide provides a comparative analysis of this compound against other substituted phenylboronic acids, supported by experimental data and detailed protocols, to aid in the strategic design of next-generation therapeutics.
The utility of this compound lies in its unique combination of electronic and steric properties, which can significantly influence the outcome of chemical reactions and the biological activity of the resulting molecules. This boronic acid is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are common scaffolds in many drug candidates.
Case Study: Application in the Synthesis of Cannabinoid Receptor 1 (CB1) Antagonists
The development of antagonists for the Cannabinoid Receptor 1 (CB1) is a promising therapeutic strategy for treating a range of conditions, including obesity, metabolic disorders, and addiction. The core structure of many potent CB1 antagonists features a diarylpyrazole scaffold. The synthesis of these molecules often relies on a Suzuki-Miyaura coupling to introduce one of the aryl moieties. The choice of the substituted phenylboronic acid in this step is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final antagonist.
| Boronic Acid Alternative | Key Substituents | Resulting Compound Activity (Ke or Ki in nM) | Reference |
| Phenylboronic acid | None | Baseline activity | [1] |
| 4-Chlorophenylboronic acid | 4-Chloro | Potent antagonism (e.g., Ke = 0.44 nM for a related amide) | [1] |
| 4-Methoxyphenylboronic acid | 4-Methoxy | High affinity (e.g., Ki = 4.6 nM for a triazole derivative) | [2] |
| This compound (Predicted) | 4-Fluoro, 2-Methoxy | Potentially enhanced potency and metabolic stability | Inferred |
The 4-fluoro and 2-methoxy substituents of this compound are expected to confer several advantages. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also increase binding affinity through favorable electrostatic interactions with the target protein. The methoxy group, being an electron-donating group, can modulate the electronic properties of the molecule, potentially improving its pharmacokinetic profile. The ortho-position of the methoxy group can also induce a specific conformation in the final compound, which may lead to higher selectivity for the CB1 receptor.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halopyridine with this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Halopyridine (e.g., 2-bromopyridine or 4-bromopyridin-2-amine) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add the halopyridine, this compound, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways
Understanding the downstream effects of modulating a drug target is crucial. The following diagrams illustrate the signaling pathways associated with the therapeutic targets mentioned.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, primarily couple to the inhibitory G-protein (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinases. CB1 antagonists block these effects.
NMDA Receptor Signaling Pathway
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that, upon activation, allow the influx of Ca²⁺ ions. This influx triggers a cascade of intracellular signaling events that are crucial for synaptic plasticity. NMDA receptor antagonists block this ion flow.
GSK-3β Signaling Pathway
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in various cellular processes. Its activity is regulated by phosphorylation. For instance, Akt phosphorylates GSK-3β at Ser9, leading to its inhibition. GSK-3β inhibitors directly block its kinase activity.
References
A Comparative Guide to the Performance of 4-Fluoro-2-methoxyphenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. 4-Fluoro-2-methoxyphenylboronic acid is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of its performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, offering insights into its reactivity profile and providing detailed experimental protocols.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this compound in this reaction is influenced by its unique substitution pattern. The electron-donating methoxy group at the ortho position can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, the electron-withdrawing fluorine atom at the para position can have a more nuanced impact.
While direct comparative studies under identical conditions are limited in the literature, the following table provides illustrative data on the yields obtained with this compound and other relevant boronic acids in Suzuki-Miyaura reactions with various aryl halides.
Table 1: Illustrative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Data not explicitly found for this combination] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | [Data not specified] | [Data not specified] | [Data not specified] | [Data not specified] | [Data not specified] | [Data not specified] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
Note: The data in this table is compiled from various sources and represents typical yields. Direct comparison is challenging due to variations in reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Heck Coupling
Table 2: Illustrative Performance of Arylboronic Acids in Oxidative Heck Reaction
| Boronic Acid | Olefin | Catalyst System | Additive/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ | Cu(OAc)₂ | [Not Specified] | [Not Specified] | [Not Specified] | [Data not available] |
| Phenylboronic acid | Styrene | Pd(OAc)₂ | NBS | Toluene | 25 | 12 | Moderate to Good |
| 4-Methoxyphenylboronic acid | n-Butyl vinyl ether | Pd(OAc)₂/dppp | None | Acetone | 70 | 15 | 89 |
Experimental Protocol: Oxidative Heck Reaction
This protocol outlines a general procedure for the oxidative Heck reaction of an arylboronic acid with an olefin.
Materials:
-
Arylboronic acid (e.g., this compound, 1.0 mmol)
-
Olefin (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Oxidant (e.g., Cu(OAc)₂, benzoquinone, or in some cases, air)
-
Solvent (e.g., DMF, DMAc, or toluene)
Procedure:
-
In a reaction vessel, combine the arylboronic acid, palladium catalyst, and oxidant.
-
Add the solvent and the olefin.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and dilute with a suitable organic solvent.
-
Filter the mixture to remove any solids.
-
Wash the organic layer with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While traditionally employing aryl halides, variations using arylboronic acids as the aryl source have been developed, often requiring specific activators. There is limited direct evidence for the performance of this compound in this transformation. However, a nickel-catalyzed Buchwald-Hartwig type amination using phenylboronic ester as an activator for the amine has been reported, suggesting a potential pathway for such couplings.[1][2][3]
Table 3: Illustrative Performance in Buchwald-Hartwig Type Amination
| Arylating Agent | Amine | Catalyst System | Activator | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | [Not Specified] | [Not Specified] | [Not Specified] | [Not Specified] | [Not Specified] | [Not Specified] | [Data not available] |
| Phenylboronic ester | p-Toluidine | Ni(acac)₂ | Phenylboronic ester | K₃PO₄ | [Not Specified] | [Not Specified] | [Not Specified] | Good to Excellent |
Experimental Protocol: Buchwald-Hartwig Type Amination (Conceptual)
This conceptual protocol is based on methodologies for the amination of arylboronic acids.
Materials:
-
Arylboronic acid (e.g., this compound, 1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium or Nickel catalyst and ligand
-
Base (e.g., KOtBu, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere
Procedure:
-
Combine the arylboronic acid, amine, catalyst, ligand, and base in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction's progress.
-
Perform an aqueous workup followed by extraction with an organic solvent.
-
Dry, concentrate, and purify the product via column chromatography.
Conclusion
This compound is a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions, where its electronic properties can be leveraged to facilitate the synthesis of complex biaryl structures. While its application in Heck and Buchwald-Hartwig aminations is less documented, the existing literature on related transformations suggests potential utility. The provided protocols offer a starting point for researchers to explore the reactivity of this boronic acid in various coupling reactions, with the understanding that optimization of reaction conditions will be crucial for achieving high yields and purity. Further research into the direct comparative performance of this compound will be beneficial for the broader scientific community.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Fluoro-2-methoxyphenylboronic Acid
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents like 4-Fluoro-2-methoxyphenylboronic acid are critical for ensuring a safe and compliant laboratory environment. Adherence to proper disposal protocols mitigates risks to personnel and the environment. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risks.[2]
Hazard Summary
This compound is classified as a hazardous substance. Key hazards are summarized in the table below.
| Hazard Classification | Category | Hazard Statement | Citations |
| Skin Irritation | 2 | H315: Causes skin irritation | [3][4] |
| Eye Irritation | 2A / 2 | H319: Causes serious eye irritation | [3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [3][5] |
| Acute toxicity (oral) | 4 | H302: Harmful if swallowed | [5] |
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through collection for hazardous waste disposal. In-lab neutralization of small quantities may be permissible under specific conditions, but institutional and local regulations must be strictly followed.
1. Collection for Hazardous Waste Disposal (Recommended Method)
This is the preferred method for all quantities of this compound waste.
-
Segregation : Isolate this compound waste from other chemical waste streams to prevent dangerous reactions.[2][6] Never mix with strong oxidizing agents or strong acids.[2][7]
-
Waste Collection :
-
Solid Waste : Collect unused reagent or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste" and with the full chemical name.[2][4]
-
Liquid Waste : If in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
-
-
Container Management :
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2]
-
Empty Containers : Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[2] After thorough rinsing and air drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to laboratory recycling guidelines.[2]
2. In-Lab Neutralization of Small Quantities
This method should only be considered for very small quantities of this compound waste and is contingent upon approval from your institution and local authorities. As a weak acid, it can be neutralized with a mild base.[1][6]
-
Experimental Protocol: Neutralization
-
Preparation : Perform this procedure in a chemical fume hood while wearing all required PPE.[1] If neutralizing a solid, dissolve it in a minimal amount of water in a suitable beaker. For an aqueous solution, place it directly in the beaker.
-
Neutralization : Slowly add a mild base, such as a 5% sodium bicarbonate solution, to the this compound solution while stirring.
-
pH Monitoring : Monitor the pH of the solution using a pH meter or pH paper. Continue to add the basic solution until the pH is between 5.5 and 9.0.[1]
-
Final Disposal : Once neutralized, and if permitted by your institution and local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.[1] It is crucial to confirm that this practice is allowed.
-
Under no circumstances should this chemical be disposed of down the drain without neutralization or in the regular trash.[2][3][4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. laballey.com [laballey.com]
- 7. fishersci.com [fishersci.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling 4-Fluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Fluoro-2-methoxyphenylboronic acid, including personal protective equipment (PPE), a detailed operational plan for a common synthetic procedure, and waste disposal protocols. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, and inhalation.[1][2] This compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4]
Recommended PPE for Handling this compound
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects against dust particles and splashes of solutions containing the compound. |
| Hand Protection | Nitrile rubber gloves.[5] | Provides good resistance to a range of chemicals and is a suitable choice for incidental contact.[5] For prolonged contact or when working with harsh solvents, consider heavier-duty gloves and consult the glove manufacturer's resistance chart. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[2] | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative step-by-step procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound. This protocol is for informational purposes and should be adapted and optimized for specific experimental requirements.
Experimental Workflow
Caption: A diagram illustrating the key stages of a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
Preparation :
-
Ensure all glassware is clean and oven-dried to remove any moisture.
-
Work in a certified chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Reaction Setup :
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide coupling partner, and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent (e.g., dioxane, THF, or toluene) and a degassed aqueous base solution (e.g., sodium carbonate or potassium phosphate) via syringe.
-
-
Reaction Execution :
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Workup and Extraction :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Purification and Analysis :
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Analyze the purified product to confirm its identity and purity (e.g., by NMR, MS, and melting point).
-
Disposal Plan
Proper disposal of waste containing this compound and its byproducts is essential to ensure laboratory and environmental safety.[1][2]
Disposal Workflow
Caption: A decision-making workflow for the proper disposal of waste containing this compound.
Disposal Procedures
-
Segregation :
-
Solid Waste :
-
Contaminated solid waste, such as gloves, weighing paper, and paper towels, should be placed in a clearly labeled hazardous solid waste container.[2]
-
-
Liquid Waste :
-
Collect all liquid waste from the reaction, workup, and purification steps in a compatible, sealed, and clearly labeled hazardous waste container.
-
Label the container with the chemical names and approximate concentrations of the contents.
-
-
Decontamination :
-
Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as hazardous liquid waste.
-
-
Collection :
-
Store the sealed hazardous waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
